Product packaging for N-Acetylpenicillamine(Cat. No.:CAS No. 15537-71-0)

N-Acetylpenicillamine

カタログ番号: B142306
CAS番号: 15537-71-0
分子量: 191.25 g/mol
InChIキー: MNNBCKASUFBXCO-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-Acetyl-D-penicillamine (NAP or NAPA) is a white to off-white crystalline powder with a molecular formula of C7H13NO3S and a molar mass of 191.25 g/mol . It is a high-purity compound (typically ≥99.0%) that is widely used in scientific research . Its primary application is as a chiral reagent for the precolumn derivatization of amino acids or amino alcohols for High-Performance Liquid Chromatography (HPLC) analysis . The diastereoisomers formed with this reagent can be efficiently resolved on conventional reversed-phase columns, making it a valuable tool for stereochemical analysis . In biochemical research, N-Acetyl-D-penicillamine serves as an important control molecule in studies involving nitric oxide (NO) donors, such as S-nitroso-N-acetyl-dl-penicillamine (SNAP), allowing researchers to distinguish the effects of the NO moiety from those of the parent compound . Furthermore, the thiol group in its structure allows it to function as a chelating agent for heavy metals . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should note that the compound is air-sensitive and is recommended to be stored in a cool, dark place, sometimes under inert gas .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3S B142306 N-Acetylpenicillamine CAS No. 15537-71-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
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InChI

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNBCKASUFBXCO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C(=O)O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030813
Record name N-Acetyl-D-penicillamine
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Molecular Weight

191.25 g/mol
Source PubChem
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CAS No.

15537-71-0
Record name N-Acetylpenicillamine
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Record name N-Acetyl-D-penicillamine
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Record name N-Acetyl-D-penicillamine
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Record name N-acetyl-3-dimethyl-DL-cysteine
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Record name N-ACETYLPENICILLAMINE, D-
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Foundational & Exploratory

Synthesis of N-Acetylpenicillamine from Penicillamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Acetylpenicillamine from its precursor, D-penicillamine. The primary focus is on the direct N-acetylation of D-penicillamine, a crucial step in the production of this compound, which serves as a key intermediate in the synthesis of various pharmaceuticals, including S-nitroso-N-acetylpenicillamine (SNAP), and as a chelating agent. This document details the experimental protocol for the synthesis, presents key quantitative data in a structured format, and includes visualizations to elucidate the reaction mechanism and experimental workflow.

Introduction

N-Acetyl-D-penicillamine (NAP) is an N-acetylated derivative of the amino acid D-penicillamine. It is a white to off-white crystalline powder with the molecular formula C₇H₁₃NO₃S.[1] Its primary applications in research and development are as a chiral reagent for HPLC analysis, a control molecule in studies involving nitric oxide (NO) donors, and as a heavy metal chelating agent.[1] The synthesis of this compound is a fundamental process, with the most common and straightforward method being the direct acetylation of the amino group of D-penicillamine.[1] This guide provides a detailed methodology for this synthesis, focusing on the use of acetic anhydride as the acetylating agent.

Synthesis of N-Acetyl-D-penicillamine

The core of N-Acetyl-D-penicillamine synthesis lies in the selective acetylation of the primary amine of D-penicillamine. This is typically achieved by reacting D-penicillamine with an acetylating agent such as acetic anhydride. The reaction can be performed in an aqueous medium with a weak base like sodium acetate to facilitate the reaction and precipitation of the product.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group of D-penicillamine attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, with the acetate ion acting as a leaving group, resulting in the formation of the N-acetylated product and acetic acid.

Experimental Protocol: N-Acetylation of D-Penicillamine

This protocol details a common laboratory-scale method for the synthesis of N-Acetyl-D-penicillamine from D-penicillamine using acetic anhydride in an aqueous solution with sodium acetate.

Materials:

  • D-Penicillamine

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Distilled Water

  • Ethanol (for recrystallization)

  • Hydrochloric Acid (1 M, for pH adjustment if necessary)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders, Buchner funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Rotary evaporator (optional)

  • Melting point apparatus

Procedure:

  • Dissolution of Reactants: In a flask equipped with a magnetic stirrer, dissolve D-penicillamine and an equimolar amount of sodium acetate in distilled water. Stir the mixture until all solids have dissolved.

  • Acetylation Reaction: Cool the solution in an ice bath. While stirring vigorously, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the cooled solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring and Product Precipitation: Continue stirring the reaction mixture in the ice bath for 1-2 hours. The N-acetylated product, being less soluble in the aqueous medium, will begin to precipitate out of the solution as a white solid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, collect the precipitated N-Acetyl-D-penicillamine by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold distilled water to remove any unreacted starting materials and byproducts.

  • Purification by Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR and FTIR to confirm its identity and purity.

Data Presentation

The following tables summarize key quantitative data for N-Acetyl-D-penicillamine.

Table 1: Physicochemical Properties of N-Acetyl-D-penicillamine

Property Value Reference
Molecular Formula C₇H₁₃NO₃S [2][3]
Molecular Weight 191.25 g/mol [2][3][4][5]
Melting Point 185-190 °C (decomposes) [3][5]
Appearance White to off-white crystalline powder [1]
Solubility Soluble in water and ethanol

| pKa | 9.90 (at 30 °C) |[3] |

Table 2: Typical Reaction Parameters for N-Acetylation of D-Penicillamine

Parameter Value/Condition
Stoichiometry (D-Penicillamine:Acetic Anhydride) ~ 1 : 1.1-1.2
Solvent Water
Base Sodium Acetate
Reaction Temperature 0-5 °C (Ice Bath)
Reaction Time 1-2 hours
Purification Method Recrystallization from Ethanol/Water

| Expected Yield | > 80% (Varies with scale and purification) |

Visualization of Processes

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product dissolve Dissolve D-Penicillamine and Sodium Acetate in Water cool Cool Solution in Ice Bath dissolve->cool add_anhydride Slowly Add Acetic Anhydride cool->add_anhydride stir Stir for 1-2 hours add_anhydride->stir precipitate Precipitation of This compound stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry under Vacuum recrystallize->dry product Pure N-Acetyl-D-penicillamine dry->product

Caption: Experimental workflow for the synthesis of N-Acetyl-D-penicillamine.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products penicillamine D-Penicillamine (R-NH2) tetrahedral_intermediate Tetrahedral Intermediate penicillamine->tetrahedral_intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride ((CH3CO)2O) acetic_anhydride->tetrahedral_intermediate n_acetylpenicillamine This compound (R-NH-COCH3) tetrahedral_intermediate->n_acetylpenicillamine Collapse of Intermediate acetic_acid Acetic Acid (CH3COOH) tetrahedral_intermediate->acetic_acid Loss of Leaving Group

Caption: Simplified reaction mechanism for the N-acetylation of D-penicillamine.

Conclusion

The direct N-acetylation of D-penicillamine with acetic anhydride presents a reliable and efficient method for the synthesis of N-Acetyl-D-penicillamine. The protocol outlined in this guide, coupled with the provided data and process visualizations, offers a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis. Careful control of reaction conditions, particularly temperature, and appropriate purification techniques are essential for obtaining a high yield of the pure product.

References

An In-depth Technical Guide to N-Acetylpenicillamine: Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylpenicillamine (NAP), a derivative of the amino acid penicillamine, has a rich history rooted in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound. It details its primary applications as a chelating agent in heavy metal poisoning and in the management of cystinuria, presenting key quantitative data from seminal studies in structured tables. The guide also elucidates the experimental protocols for its synthesis and therapeutic applications, and explores the biochemical pathways influenced by this compound. Particular emphasis is placed on its role in cysteine metabolism and metallothionein induction.

Discovery and History

The journey of this compound began with the exploration of penicillin and its derivatives. A key milestone in its history is a 1946 patent by Imperial Chemical Industries for a "Process for making n-acetyl penicillamine," suggesting its synthesis and potential utility were being investigated in the post-war era.[1] Initially, much of the research focus was on its parent compound, penicillamine. However, the unique properties of the acetylated form soon garnered attention, particularly its potential as a chelating agent.

Subsequent research in the 1960s and 1970s solidified the therapeutic potential of this compound, especially in the context of heavy metal detoxification and the treatment of the genetic disorder cystinuria. These studies laid the groundwork for its clinical applications and further investigation into its mechanisms of action.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One common laboratory-scale synthesis involves the acetylation of DL-penicillamine.

Experimental Protocol: Synthesis of N-Acetyl-DL-penicillamine

Materials:

  • DL-penicillamine

  • Acetic anhydride

  • Pyridine

  • Hydrochloric acid (HCl)

  • Chloroform

  • Magnesium sulfate (MgSO₄)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 5 grams of DL-penicillamine in 10 mL of pyridine in a flask.

  • In a separate container, prepare a solution of 10 mL of acetic anhydride in 10 mL of pyridine.

  • Cool both solutions in an ice bath for one hour.

  • Slowly add the acetic anhydride solution to the penicillamine solution while stirring.

  • Allow the reaction mixture to stir at room temperature for approximately 24 hours. The solution will typically turn a light red color.

  • Remove the pyridine from the reaction mixture using a rotary evaporator at 45°C.

  • Increase the temperature to 60°C to remove any remaining solvent, resulting in a viscous orange liquid.

  • Dissolve the resulting product in 20 mL of chloroform.

  • Wash the chloroform solution three times with 20 mL of 1 M HCl in a separatory funnel.

  • Dry the chloroform layer with magnesium sulfate and then remove the MgSO₄ by vacuum filtration.

  • The final product, N-Acetyl-DL-penicillamine, can be obtained after the evaporation of the chloroform.

Therapeutic Applications

This compound has been primarily investigated and utilized for its properties as a chelating agent and its ability to interact with disulfide bonds.

Chelation Therapy for Heavy Metal Poisoning

This compound is an effective chelating agent for heavy metals, particularly mercury. Its sulfhydryl group binds to metal ions, forming a stable complex that can be excreted from the body.

Study ParameterFindingReference
Patient Population Individuals with chronic inorganic mercury poisoning[2]
Dosage N-acetyl-D,L-penicillamine[2]
Efficacy Successful treatment with no observed toxic effects[2]
Clinical Improvement Marked clinical improvement in a patient with tremor from metallic mercury exposure[3]
Comparison N-acetyl-D,L-penicillamine showed increased mercury excretion compared to other chelators in some studies[4]

While specific protocols can vary based on the patient's condition, a general approach for chelation therapy with this compound for mercury poisoning is as follows:

Patient Monitoring:

  • Baseline and periodic monitoring of renal and hepatic function.

  • Complete blood counts.

  • Urinary mercury levels to assess the efficacy of chelation.

Treatment Regimen:

  • Remove the patient from the source of mercury exposure.

  • Administer oral N-Acetyl-D,L-penicillamine. Dosing is patient-specific and determined by a physician.

  • Provide supportive care as needed.

  • Monitor for adverse effects, which can include allergic reactions and gastrointestinal disturbances.

Management of Cystinuria

Cystinuria is a genetic disorder characterized by the formation of cystine stones in the kidneys, ureters, and bladder. N-Acetyl-D-penicillamine acts by cleaving the disulfide bond in cystine, forming a more soluble mixed disulfide of this compound-cysteine, which is then readily excreted in the urine.[5]

Study ParameterD-PenicillamineN-Acetyl-D-penicillamineReference
Number of Patients 11Not specified in abstract[6]
Urinary Cystine Reduction Significant reductionSignificant reduction[7]
Adverse Effects Higher incidence of adverse reactionsFewer adverse effects reported in some studies[8]
Dosage 1-2 g/day Similar effective dose to D-penicillamine[7][8]

A representative clinical trial protocol to evaluate the efficacy of N-Acetyl-D-penicillamine in cystinuria would include the following steps:

Patient Selection:

  • Inclusion criteria: Patients with a confirmed diagnosis of cystinuria and a history of stone formation.

  • Exclusion criteria: Patients with severe renal impairment or known hypersensitivity to penicillamine derivatives.

Study Design:

  • A randomized, controlled trial comparing N-Acetyl-D-penicillamine to a placebo or the standard of care (e.g., D-penicillamine).

  • Blinding of patients and investigators to the treatment allocation.

Treatment Protocol:

  • Patients are randomized to receive either oral N-Acetyl-D-penicillamine or the control treatment for a specified duration (e.g., 12 months).

  • Dosage is initiated at a low level and gradually increased to the target therapeutic dose.

  • Patients are instructed to maintain adequate hydration and may receive urinary alkalinization therapy.

Outcome Measures:

  • Primary endpoint: Reduction in the 24-hour urinary cystine excretion.

  • Secondary endpoints: Frequency of new stone formation, changes in existing stone size, and incidence of adverse events.

  • Monitoring: Regular 24-hour urine collections for cystine and creatinine, renal imaging (e.g., ultrasound, CT scan), and monitoring of blood and urine for safety parameters.

Wilson's Disease

While D-penicillamine is a well-established treatment for Wilson's disease, a genetic disorder leading to copper accumulation, the use of N-Acetyl-D-penicillamine for this indication is less documented in the readily available scientific literature. D-penicillamine acts as a chelator to increase urinary copper excretion.[9][10] The primary mechanism involves the formation of a stable complex with copper, facilitating its removal from the body.

Study ParameterFindingReference
Patient Cohort 24 patients with Wilson's disease[11]
Treatment Duration Long-term (15 +/- 12 years)[11]
Overall Survival 91.6%[11]
Hepatological Improvement Observed in the majority of patients with liver disease[11]
Neuropsychiatric Improvement Resolution or decrease in symptoms in most affected patients[11]
Initial Dosage 125–250 mg/day, gradually increased[9]
Maintenance Dosage 750–1000 mg/day[9]
Rheumatoid Arthritis

The use of this compound in the treatment of rheumatoid arthritis is not well-documented in the scientific literature, with most studies focusing on the efficacy of D-penicillamine. D-penicillamine has been used as a disease-modifying antirheumatic drug (DMARD), and its efficacy has been compared to other treatments like azathioprine.[12] However, due to a lack of specific clinical trial data for this compound in this indication, a quantitative summary table and detailed experimental protocol cannot be provided at this time.

Biochemical Pathways and Mechanisms of Action

The therapeutic effects of this compound are primarily attributed to its chemical properties as a thiol-containing compound.

Chelation and Disulfide Exchange

The primary mechanism of action of this compound in heavy metal poisoning and cystinuria is its ability to participate in chelation and disulfide exchange reactions.

Chelation_Disulfide_Exchange NAP This compound (R-SH) Complex Stable Metal Complex (R-S-Hg-S-R) NAP->Complex Chelation MixedDisulfide Soluble Mixed Disulfide (R-S-S-Cys) NAP->MixedDisulfide Disulfide Exchange Metal Heavy Metal Ion (e.g., Hg²⁺) Metal->Complex Cystine Cystine (Cys-S-S-Cys) Cystine->MixedDisulfide Excretion Excretion Complex->Excretion Renal Excretion MixedDisulfide->Excretion

Caption: Chelation and disulfide exchange mechanisms of this compound.

Influence on Cysteine Metabolism and Metallothionein Induction

This compound, being a cysteine derivative, can influence cellular cysteine metabolism. Cysteine is a crucial amino acid for the synthesis of glutathione (GSH), a major intracellular antioxidant. While direct evidence for this compound's impact on specific metabolic pathways is an area of ongoing research, its structural similarity to cysteine suggests potential interactions with enzymes and transporters involved in cysteine homeostasis.

Furthermore, studies on the parent compound, penicillamine, have shown that it can induce the synthesis of metallothionein, a cysteine-rich protein involved in metal detoxification and protection against oxidative stress.[13] This induction is a cellular adaptive response to metal exposure and certain xenobiotics.

Cysteine_Metabolism_MT_Induction cluster_cell Hepatocyte NAP This compound Penicillamine Penicillamine NAP->Penicillamine Deacetylation Cysteine Cysteine Pool Penicillamine->Cysteine Metabolism MT_mRNA Metallothionein mRNA Penicillamine->MT_mRNA Induces Transcription GSH Glutathione (GSH) Synthesis Cysteine->GSH MT Metallothionein (MT) Protein MT_mRNA->MT Translation Detox Metal Detoxification & Oxidative Stress Response MT->Detox Metals Metal Ions (e.g., Zn²⁺, Cu²⁺) Metals->Detox SNAP_Synthesis_Workflow Start This compound (NAP) Reaction Nitrosation Reaction in Acidic Medium Start->Reaction Reagent Nitrosating Agent (e.g., Nitrous Acid) Reagent->Reaction SNAP S-Nitroso-N-acetylpenicillamine (SNAP) Reaction->SNAP Purification Purification SNAP->Purification Analysis Characterization (e.g., Spectroscopy) Purification->Analysis

References

A Theoretical Exploration of N-Acetylpenicillamine's Conformational Landscape: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylpenicillamine (NAP), a derivative of the amino acid penicillamine, is a molecule of significant interest in medicinal chemistry and drug development. Its therapeutic potential and role as a chelating agent are intrinsically linked to its three-dimensional structure. Understanding the conformational landscape of NAP is paramount for elucidating its mechanism of action, designing novel derivatives with enhanced activity, and predicting its interactions with biological targets. This technical guide provides a comprehensive overview of a theoretical approach to characterizing the conformational preferences of this compound. Leveraging established computational chemistry protocols, we delved into the molecule's potential energy surface to identify stable conformers and the energetic barriers between them. This document outlines the detailed computational methodologies, presents the resulting quantitative data in a structured format, and utilizes visualizations to illustrate the conformational relationships and procedural workflows.

Introduction

The biological activity of a molecule is fundamentally dictated by its three-dimensional conformation. For flexible molecules like this compound, which possesses multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy level. The ensemble of these conformations and their relative populations determine the molecule's overall shape and its ability to interact with specific biological targets. Theoretical and computational studies provide a powerful avenue to explore this conformational space, offering insights that are often difficult to obtain through experimental methods alone.

This guide details a hypothetical, yet methodologically sound, theoretical study on the conformational analysis of this compound. The primary objectives of this theoretical investigation are:

  • To identify the low-energy conformers of this compound.

  • To quantify the relative energies of these conformers.

  • To characterize the key dihedral angles that define the molecular shape.

  • To map the potential energy surface associated with the rotation of key single bonds.

The insights gleaned from such a study can inform rational drug design, aid in the interpretation of experimental spectroscopic data, and provide a foundation for molecular dynamics simulations to study the behavior of NAP in complex biological environments.

Computational Methodology

The conformational analysis of this compound was designed to be performed in a multi-step computational workflow, beginning with a broad search for potential conformers and progressively refining their geometries and energies using higher levels of theory.

Initial Conformational Search

A systematic search of the conformational space of this compound would be initiated to identify a comprehensive set of possible low-energy structures. This is a crucial step to ensure that no significant conformers are overlooked.

  • Method: A mixed Monte Carlo and molecular mechanics approach, such as the Low-Mode Molecular Dynamics (LLMOD) method, would be employed.

  • Force Field: A general-purpose force field suitable for organic molecules, like MMFF94s, would be utilized for the initial energy calculations.

  • Procedure: A large number of initial structures would be generated by randomly sampling the rotatable bonds of this compound. Each of these structures would then be subjected to energy minimization. This process would be repeated for thousands of cycles to thoroughly explore the potential energy surface. All unique conformers within a specified energy window (e.g., 10 kcal/mol) above the global minimum would be retained for further analysis.

Quantum Mechanical Geometry Optimization and Energy Refinement

The conformers identified in the initial search would then be subjected to more accurate quantum mechanical calculations to refine their geometries and relative energies.

  • Method: Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

  • Functional and Basis Set: The B3LYP functional, which has a proven track record for providing accurate geometries and energies for organic molecules, would be used in conjunction with a sufficiently large basis set, such as 6-311+G(d,p), to ensure a good balance between accuracy and computational cost.

  • Solvation Model: To account for the influence of a solvent environment (e.g., water), an implicit solvation model, such as the Solvation Model based on Density (SMD), would be incorporated into the DFT calculations. This is crucial as the relative energies of conformers can be significantly influenced by their interactions with the solvent.

  • Procedure: Each conformer from the initial search would be used as a starting geometry for a full geometry optimization at the specified level of theory. The final optimized geometries and their corresponding electronic energies would be used to determine the relative stability of the conformers.

Potential Energy Surface Scans

To understand the energy barriers between different conformations, a relaxed potential energy surface (PES) scan would be performed for the key dihedral angles.

  • Procedure: The dihedral angles defining the rotation around the Cα-Cβ and Cα-N bonds would be systematically varied in discrete steps (e.g., 10 degrees). At each step, the dihedral angle would be held fixed while all other geometric parameters are allowed to relax through energy minimization. This provides a profile of the energy as a function of the dihedral angle, revealing the energy barriers to rotation.

Quantitative Data

The computational protocols described above would yield a wealth of quantitative data characterizing the conformational landscape of this compound. This data is best presented in a structured tabular format for clarity and ease of comparison.

Please note that the following data is representative and synthetically generated for illustrative purposes, as a dedicated theoretical study with these specific results was not found in the publicly available literature.

Table 1: Relative Energies and Key Dihedral Angles of the Most Stable Conformers of this compound

Conformer IDRelative Energy (kcal/mol)Dihedral Angle ϕ (C-N-Cα-C) (°)Dihedral Angle ψ (N-Cα-C-O) (°)Dihedral Angle χ1 (N-Cα-Cβ-S) (°)
NAP-10.00-150.2145.860.5
NAP-20.85-75.980.1178.2
NAP-31.23-148.7143.9-65.3
NAP-41.9865.4-72.358.9
NAP-52.54-78.182.5-62.1

Table 2: Calculated Rotational Energy Barriers for Key Dihedral Angles of this compound

Rotatable BondDihedral AngleRotational Barrier (kcal/mol)
Cα - Nϕ (C-N-Cα-C)4.2
Cα - Cψ (N-Cα-C-O)2.8
Cα - Cβχ1 (N-Cα-Cβ-S)3.5

Visualizations

Graphical representations are indispensable for visualizing complex relationships and workflows in computational chemistry. The following diagrams, generated using the DOT language, illustrate the logical flow of the conformational analysis and the relationships between the identified conformers.

Computational_Workflow cluster_start Initial Structure Generation cluster_search Conformational Search cluster_refinement Quantum Mechanical Refinement cluster_analysis Conformational Analysis cluster_results Results start This compound (Initial 2D Structure) search Monte Carlo / Molecular Mechanics (MMFF94s Force Field) start->search dft DFT Geometry Optimization (B3LYP/6-311+G(d,p), SMD) search->dft analysis Energy & Dihedral Analysis dft->analysis pes Potential Energy Surface Scan dft->pes results Stable Conformers Relative Energies Rotational Barriers analysis->results pes->results

Figure 1: Computational workflow for the conformational analysis of this compound.

Conformational_Relationships NAP1 NAP-1 (0.00 kcal/mol) NAP2 NAP-2 (0.85 kcal/mol) NAP1->NAP2 ΔE = 0.85 NAP3 NAP-3 (1.23 kcal/mol) NAP1->NAP3 ΔE = 1.23 NAP4 NAP-4 (1.98 kcal/mol) NAP2->NAP4 ΔE = 1.13 NAP5 NAP-5 (2.54 kcal/mol) NAP2->NAP5 ΔE = 1.69 NAP3->NAP1

Figure 2: Energy relationships between the most stable conformers of this compound.

Conclusion

This technical guide has outlined a robust theoretical framework for the comprehensive conformational analysis of this compound. By employing a combination of molecular mechanics and quantum mechanical calculations, it is possible to identify and characterize the key low-energy conformers of this important molecule. The presented (hypothetical) quantitative data and visualizations provide a clear picture of the conformational landscape, highlighting the relative stabilities of different structures and the energy barriers that separate them.

The information derived from such a theoretical study is invaluable for the scientific community, particularly for researchers in drug discovery and development. A thorough understanding of the conformational preferences of this compound can guide the design of new analogs with improved pharmacological profiles and facilitate a deeper understanding of its interactions with biological systems at a molecular level. Future work could extend this analysis by performing molecular dynamics simulations to explore the dynamic behavior of this compound in explicit solvent and in the presence of biological macromolecules.

The Biological Fate and Metabolism of N-Acetylpenicillamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylpenicillamine (NAP), a derivative of the amino acid penicillamine, is a thiol-containing compound with a range of biochemical and potential therapeutic applications. It is recognized as a chelating agent and serves as the backbone for the nitric oxide (NO) donor S-nitroso-N-acetylpenicillamine (SNAP). Understanding the biological fate and metabolism of this compound is crucial for its development as a therapeutic agent and for interpreting preclinical and clinical studies involving its use. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, drawing upon available data for the parent compound, D-penicillamine, and the structurally similar N-acetylcysteine (NAC) to extrapolate a likely pharmacokinetic profile.

Pharmacokinetics

Direct and comprehensive pharmacokinetic data for this compound in humans is limited in the public domain. However, by examining the data for D-penicillamine and N-acetylcysteine, a probable pharmacokinetic profile can be inferred.

Absorption

This compound is expected to be absorbed from the gastrointestinal tract. The oral bioavailability of its parent compound, D-penicillamine, is reported to be in the range of 40% to 70%[1][2]. The absorption of D-penicillamine is known to be significantly reduced by the presence of food, antacids, and iron supplements[1][3]. For instance, administration with food can decrease the absorption of D-penicillamine by approximately 50%[1].

N-acetylcysteine (NAC), which shares the N-acetyl group with this compound, exhibits a much lower oral bioavailability, ranging from 6% to 10%[4][5]. This suggests that the N-acetyl group may influence absorption. Given these data points, the oral bioavailability of this compound likely falls within a broad range, and its absorption is probably affected by concomitant food intake.

Distribution

The volume of distribution (Vd) for N-acetylcysteine in humans is reported to be between 0.33 and 0.47 L/kg, which suggests its distribution is primarily within the extracellular water[5][6]. D-penicillamine is approximately 80% bound to plasma proteins, primarily albumin[1][7]. N-acetylcysteine also exhibits significant protein binding, around 50% four hours after administration[6][8]. Based on these related compounds, this compound is expected to have a relatively low to moderate volume of distribution and exhibit significant binding to plasma proteins.

Metabolism

The metabolism of this compound is anticipated to follow pathways similar to D-penicillamine and N-acetylcysteine. The primary metabolic transformations for D-penicillamine involve oxidation to disulfides, S-methylation, and N-acetylation[7][9]. Identified metabolites of D-penicillamine in urine include S-methyl-D-penicillamine, penicillamine disulfide, and mixed disulfides such as penicillamine-cysteine and homocysteine-penicillamine disulfide[10]. A study in rats orally administered radiolabelled D-penicillamine found that the major urinary metabolite was inorganic sulphate, with smaller amounts of penicillamine disulfide, penicillamine-cysteine, S-methyl penicillamine, and N-acetyl penicillamine also detected[11].

N-acetylcysteine is rapidly metabolized, with the formation of cysteine, various disulfides, and conjugates[12][13]. It is likely that this compound undergoes deacetylation to some extent to form penicillamine, which then enters its known metabolic pathways. The thiol group is a key site for metabolic reactions, leading to the formation of mixed disulfides with endogenous thiols like cysteine and glutathione.

Excretion

The primary route of excretion for D-penicillamine and its metabolites is via the urine, with over 80% of an administered dose being eliminated through this pathway[1]. For N-acetylcysteine, renal clearance accounts for about 30% of the total body clearance[5]. After an oral dose of D-penicillamine, approximately 50% is excreted in the feces, although the metabolites in feces have not been fully characterized[10]. It is therefore expected that this compound and its metabolites are primarily excreted in the urine.

Quantitative Pharmacokinetic Data Summary

The following tables summarize the available quantitative pharmacokinetic data for D-penicillamine and N-acetylcysteine, which can be used to infer the likely profile of this compound.

Table 1: Pharmacokinetic Parameters of D-Penicillamine in Humans

ParameterValueReference
Oral Bioavailability40 - 70%[1][2]
Peak Plasma Time1 - 3 hours[1]
Plasma Protein Binding~80%[1][7]
Elimination Half-life1.7 - 7 hours (initial phase)[1]
Route of Excretion>80% in urine[1]

Table 2: Pharmacokinetic Parameters of N-Acetylcysteine in Humans

ParameterValueReference
Oral Bioavailability6 - 10%[4][5]
Peak Plasma Time1 - 2 hours[6]
Volume of Distribution (Vd)0.33 - 0.47 L/kg[5][6]
Plasma Protein Binding~50%[6][8]
Elimination Half-life~6.25 hours (oral)[6]
Renal Clearance~30% of total clearance[5]

Experimental Protocols

The determination of this compound and its metabolites in biological fluids typically relies on chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC).

Protocol: Determination of this compound and its Metabolites in Plasma and Urine by HPLC

This protocol is a generalized representation based on methods described for D-penicillamine and other thiols[14][15][16][17].

1. Sample Preparation:

  • Plasma:

    • Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

    • Immediately centrifuge the blood at 4°C to separate the plasma.

    • To stabilize the thiol groups and prevent oxidation, add a reducing agent like dithiothreitol (DTT) to an aliquot of the plasma.

    • Precipitate plasma proteins by adding an acid, such as perchloric acid or trichloroacetic acid.

    • Centrifuge to pellet the precipitated proteins.

    • The resulting supernatant can be directly injected into the HPLC system or further processed.

  • Urine:

    • Collect urine samples and acidify them to prevent degradation of thiols.

    • Urine samples may be diluted with the mobile phase before injection.

    • For the analysis of total (free and bound) this compound, a reduction step with a reagent like DTT is necessary to break disulfide bonds.

2. Derivatization (Optional but often necessary for UV or fluorescence detection):

  • To enhance the detection of the thiol group, a derivatization step is often employed. A common derivatizing agent is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce a colored product detectable by UV-Vis spectrophotometry[15]. Other fluorescent derivatizing agents can also be used for increased sensitivity.

3. HPLC Analysis:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer with an ion-pairing agent) and an organic solvent (e.g., methanol or acetonitrile). The pH of the mobile phase is critical for the separation of the analytes.

  • Detection:

    • Electrochemical Detection (ECD): Highly sensitive and selective for thiol-containing compounds[14].

    • UV-Vis Detection: Requires derivatization for adequate sensitivity[15].

    • Mass Spectrometry (MS): Provides high selectivity and structural information, allowing for the identification and quantification of metabolites[18].

4. Quantification:

  • Quantification is performed by comparing the peak areas of the analytes in the samples to those of a standard curve prepared with known concentrations of this compound and its synthesized metabolites. An internal standard is used to correct for variations in sample preparation and injection volume.

Visualizations

Signaling Pathway of S-Nitroso-N-acetylpenicillamine (SNAP)

This compound is the precursor to S-nitroso-N-acetylpenicillamine (SNAP), a well-known nitric oxide (NO) donor. SNAP releases NO, which then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling events, such as smooth muscle relaxation[19].

SNAP_Signaling_Pathway SNAP S-Nitroso-N-acetylpenicillamine (SNAP) NO Nitric Oxide (NO) SNAP->NO Release sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to heme iron sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP sGC (active) Downstream Downstream Signaling cGMP->Downstream Activates

Caption: Signaling pathway of S-Nitroso-N-acetylpenicillamine (SNAP) via nitric oxide.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

PK_Workflow cluster_animal_study In Vivo Study cluster_sample_processing Sample Processing cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation Dosing Oral Administration of This compound to Rats Sampling Serial Blood and Urine Sample Collection Dosing->Sampling Plasma_Sep Plasma Separation Sampling->Plasma_Sep Stabilization Thiol Stabilization Plasma_Sep->Stabilization Extraction Protein Precipitation and Extraction Stabilization->Extraction HPLC HPLC-MS/MS Analysis Extraction->HPLC Quant Quantification of Parent Drug and Metabolites HPLC->Quant PK_Model Pharmacokinetic Modeling Quant->PK_Model Params Determination of ADME Parameters PK_Model->Params

Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.

Conclusion

While direct, comprehensive pharmacokinetic data for this compound remains to be fully elucidated, a reasonable profile can be inferred from its parent compound, D-penicillamine, and the structurally related N-acetylcysteine. This compound is likely to be orally absorbed, though its bioavailability may be variable and influenced by food. It is expected to distribute primarily in the extracellular fluid with significant protein binding. Metabolism is predicted to occur via deacetylation and extensive disulfide formation, with excretion of the parent compound and its metabolites primarily through the urine. Further dedicated pharmacokinetic studies are warranted to precisely define the ADME properties of this compound and to support its potential clinical development. The analytical methods outlined in this guide provide a foundation for conducting such essential research.

References

Methodological & Application

Application Notes and Protocols for N-Acetylpenicillamine HPLC Derivatization of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the derivatization of primary amino acids using N-Acetylpenicillamine (NAPA) in conjunction with o-phthalaldehyde (OPA) for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This pre-column derivatization method offers high sensitivity and is suitable for the quantitative analysis of amino acids in various biological and pharmaceutical samples.

Introduction

The quantitative analysis of amino acids is fundamental in numerous fields, including biomedical research, clinical diagnostics, and pharmaceutical quality control. Most amino acids lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection by HPLC. The reaction of a primary amine with o-phthalaldehyde (OPA) and a thiol-containing compound, such as this compound, rapidly forms a highly fluorescent isoindole derivative. This allows for the sensitive detection of primary amino acids.[1] The use of a chiral thiol like N-Acetyl-D-penicillamine can also facilitate the separation of amino acid enantiomers.

The derivatization reaction is rapid and can be automated, making it suitable for high-throughput analysis. The resulting derivatives are separated by reversed-phase HPLC and detected by a fluorescence detector, providing excellent sensitivity and selectivity.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization and HPLC analysis of amino acids.

Materials and Reagents
  • N-Acetyl-D-penicillamine (NAPA), ≥99.0% purity

  • o-Phthalaldehyde (OPA), HPLC grade

  • Boric Acid

  • Sodium Hydroxide

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or ultrapure

  • Amino Acid Standards

  • Hydrochloric Acid (for sample preparation, if necessary)

  • Syringe filters, 0.22 µm

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler with derivatization capabilities

    • Column oven

    • Fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Pipettes

Reagent Preparation

1. Borate Buffer (0.4 M, pH 10.2)

  • Dissolve 2.47 g of boric acid in 80 mL of HPLC grade water.

  • Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

  • Transfer to a 100 mL volumetric flask and bring to volume with HPLC grade water.

  • Filter through a 0.22 µm filter.

2. This compound (NAPA) Solution (50 mM)

  • Dissolve 95.6 mg of N-Acetyl-D-penicillamine in 10 mL of methanol.

  • This solution should be prepared fresh daily.

3. o-Phthalaldehyde (OPA) Solution (10 mg/mL)

  • Dissolve 100 mg of OPA in 10 mL of methanol.

  • This solution is stable for up to one week when stored at 4°C in the dark.

4. Derivatization Reagent

  • In a clean vial, mix 1 mL of the OPA solution, 9 mL of the 0.4 M Borate Buffer, and 100 µL of the 50 mM NAPA solution.

  • This reagent should be prepared fresh daily and protected from light.

Sample Preparation
  • Protein Hydrolysis: For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate free amino acids. The hydrolysate should be neutralized prior to derivatization.

  • Dilution: Dilute samples as necessary with 0.1 M HCl to bring the amino acid concentrations within the linear range of the assay.

  • Filtration: All samples and standards must be filtered through a 0.22 µm syringe filter before being placed in autosampler vials.

Automated Pre-Column Derivatization Protocol

The following protocol can be programmed into a modern HPLC autosampler for automated and reproducible online derivatization.

  • Transfer 5 µL of the amino acid standard or sample into a vial.

  • Add 12.5 µL of Borate Buffer.

  • Add 2.5 µL of the Derivatization Reagent (OPA/NAPA).

  • Mix thoroughly for 1 minute. The reaction is rapid and occurs at room temperature.

  • Inject an appropriate volume (e.g., 10 µL) of the final mixture onto the HPLC column.

HPLC Conditions
ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 40 mM Sodium Phosphate buffer, pH 7.8
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Gradient 0-5 min, 2% B; 5-20 min, 2-57% B; 20-22 min, 57-100% B; 22-25 min, 100% B; 25-27 min, 100-2% B; 27-35 min, 2% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection Fluorescence Detector
Excitation 340 nm
Emission 455 nm

Data Presentation

Quantitative data for this method should be presented in clear, structured tables. Below are examples of tables for summarizing key performance characteristics of the assay.

Table 1: Derivatization and HPLC Parameters

ParameterValue
Derivatization Time1 minute
Derivatization TemperatureRoom Temperature
Stability of DerivativesLess than 30 minutes at room temperature[2]
HPLC Run Time35 minutes
Detection Wavelength (Ex/Em)340 nm / 455 nm

Table 2: Method Performance Characteristics

Amino AcidLinearity (µmol/L)Recovery (%)Intra-assay CV (%)[1]Inter-assay CV (%)[1]
Aspartic Acid5 - 100091 - 1081 - 72 - 12
Glutamic Acid5 - 100091 - 1081 - 72 - 12
Serine5 - 100091 - 1081 - 72 - 12
Glycine5 - 100091 - 1081 - 72 - 12
Histidine5 - 100091 - 1081 - 72 - 12
Arginine5 - 100091 - 1081 - 72 - 12
Threonine5 - 100091 - 1081 - 72 - 12
Alanine5 - 100091 - 1081 - 72 - 12
ProlineNot detected (secondary amine)---
Tyrosine5 - 100091 - 1081 - 72 - 12
Valine5 - 100091 - 1081 - 72 - 12
Methionine5 - 100091 - 1081 - 72 - 12
Isoleucine5 - 100091 - 1081 - 72 - 12
Leucine5 - 100091 - 1081 - 72 - 12
Phenylalanine5 - 100091 - 1081 - 72 - 12
Lysine5 - 100091 - 1081 - 72 - 12

Note: The performance characteristics are based on similar OPA/thiol derivatization methods and should be validated for the specific this compound protocol in your laboratory.

Visualizations

Derivatization Reaction Pathway

G AA Primary Amino Acid (R-NH2) Intermediate Schiff Base Intermediate AA->Intermediate + OPA OPA o-Phthalaldehyde (OPA) NAPA This compound (NAPA-SH) Product Fluorescent Isoindole Derivative Intermediate->Product + NAPA-SH

Caption: Reaction of a primary amino acid with OPA and this compound.

Experimental Workflow

G SamplePrep Sample Preparation (e.g., Hydrolysis, Dilution, Filtration) Derivatization Automated Pre-Column Derivatization (OPA/NAPA Reagent Addition) SamplePrep->Derivatization HPLC_Separation HPLC Separation (Reversed-Phase C18 Column) Derivatization->HPLC_Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) HPLC_Separation->Detection DataAnalysis Data Analysis (Peak Integration and Quantification) Detection->DataAnalysis Result Quantitative Results DataAnalysis->Result

Caption: Overall workflow for amino acid analysis using HPLC.

References

Using N-Acetylpenicillamine as a Negative Control in Nitric Oxide Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Accurate measurement of NO and elucidation of its specific effects in biological systems are paramount for research and drug development. A key aspect of rigorous experimental design in NO studies is the use of appropriate controls to differentiate the effects of NO from those of the delivery vehicle or its metabolites.

S-nitroso-N-acetylpenicillamine (SNAP) is a widely used NO donor that releases nitric oxide under physiological conditions. Upon release of NO, SNAP is converted to its stable backbone molecule, N-Acetylpenicillamine (NAP). This application note details the use of NAP as an ideal negative control in nitric oxide assays. As the direct metabolite of SNAP devoid of the S-nitroso group, NAP allows researchers to isolate and confirm that the observed biological effects are due to the action of nitric oxide and not the penicillamine-based carrier molecule.[1]

This document provides the scientific rationale, detailed experimental protocols, and data presentation guidelines for incorporating NAP as a negative control in common nitric oxide assays.

Scientific Rationale for Using this compound (NAP) as a Negative Control

The suitability of NAP as a negative control stems from its chemical structure and lack of reactivity in the context of nitric oxide signaling.

  • Chemical Inertness: Unlike its parent compound, SNAP, which possesses a labile S-nitroso bond, NAP lacks the ability to spontaneously release nitric oxide. Furthermore, the thiol group in NAP is acetylated, which prevents it from participating in the redox reactions that characterize NO scavenging, a property observed in compounds with free thiol groups like D-penicillamine.

  • Metabolic Relevance: Since NAP is the direct downstream product of NO release from SNAP, its use as a control accounts for any potential biological effects of the SNAP backbone molecule itself.[1] A study on the cytotoxicity of SNAP towards human oral tissue cells found that while SNAP induced apoptosis, its metabolites, including N-acetyl-D,L-penicillamine and N-acetyl-D,L-penicillamine disulfide, did not affect cell viability, directly correlating the cytotoxic effects with the liberation of nitric oxide.[1]

  • Experimental Specificity: By comparing the results of a SNAP-treated group with a NAP-treated group, researchers can confidently attribute the differences in observed effects to the presence and action of nitric oxide.

Quantitative Data Presentation

To ensure clarity and facilitate comparison, quantitative data from nitric oxide assays should be presented in a structured tabular format. The following tables provide examples of how to present data when using NAP as a negative control.

Table 1: Measurement of Nitrite Concentration using the Griess Assay

Treatment GroupConcentration (µM)Absorbance at 540 nm (Mean ± SD)Calculated Nitrite Concentration (µM)
Blank-0.052 ± 0.0030
Negative Control (NAP) 100 0.055 ± 0.004 ~0
Positive Control (SNAP)1000.876 ± 0.04148.5
Experimental Condition 1X0.634 ± 0.03232.1
Experimental Condition 2Y0.412 ± 0.02519.8

This table illustrates that this compound (NAP) does not contribute to the generation of nitrite, the stable end-product of NO in aqueous solution, as its absorbance reading is comparable to the blank. In contrast, the NO donor SNAP shows a significant increase in nitrite concentration.

Table 2: Direct Measurement of NO Release using Chemiluminescence

Treatment GroupConcentration (µM)NO Release Rate (mol/min/mg) (Mean ± SD)
Vehicle Control-Below Detection Limit
Negative Control (NAP) 100 Below Detection Limit
Positive Control (SNAP)100(1.32 ± 0.6) x 10⁻¹⁰
Experimental SampleZ(X.XX ± Y.Y) x 10⁻¹⁰

This table demonstrates that NAP does not release nitric oxide, as measured by a chemiluminescence analyzer, further validating its use as a negative control. The data for the positive control (SNAP) is sourced from a study on tunable nitric oxide release.[2]

Experimental Protocols

Protocol for Nitric Oxide Measurement using the Griess Assay

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable metabolite of NO in aqueous solutions.

Materials:

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium Nitrite (NaNO₂) standard

  • This compound (NAP)

  • S-nitroso-N-acetylpenicillamine (SNAP) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

  • Cell culture medium or appropriate buffer

Procedure:

  • Preparation of Standards:

    • Prepare a 100 µM stock solution of sodium nitrite in the same medium or buffer as your samples.

    • Perform serial dilutions to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM).

  • Sample Preparation:

    • Culture cells to the desired confluence and treat with your experimental compounds.

    • Include the following control groups:

      • Vehicle Control: Cells treated with the vehicle used to dissolve the test compounds.

      • Negative Control: Cells treated with this compound (NAP) at the same concentration as SNAP.

      • Positive Control: Cells treated with S-nitroso-N-acetylpenicillamine (SNAP) to induce NO production.

    • After the incubation period, collect the cell culture supernatant. If necessary, centrifuge the supernatant to pellet any detached cells.

  • Griess Reaction:

    • Add 50 µL of each standard and sample supernatant to triplicate wells of a 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.

    • Plot the standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.

Protocol for Direct NO Measurement using a Chemiluminescence Analyzer

Chemiluminescence detection offers a highly sensitive and direct method for measuring NO gas.

Materials:

  • Chemiluminescence Nitric Oxide Analyzer

  • This compound (NAP)

  • S-nitroso-N-acetylpenicillamine (SNAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Appropriate reaction vessel for the analyzer

Procedure:

  • Instrument Setup and Calibration:

    • Calibrate the chemiluminescence NO analyzer according to the manufacturer's instructions.

    • Equilibrate the reaction vessel with PBS at 37°C.

  • Sample Measurement:

    • Establish a stable baseline reading with PBS in the reaction vessel.

    • Add the vehicle control to the reaction vessel and record the signal.

    • After the signal returns to baseline, add this compound (NAP) to the reaction vessel at the desired concentration and record the signal.

    • After the signal returns to baseline, add S-nitroso-N-acetylpenicillamine (SNAP) as a positive control and record the signal.

    • Measure the NO release from your experimental samples in the same manner.

  • Data Analysis:

    • Integrate the area under the curve of the NO signal over time to quantify the total amount of NO released.

    • Compare the NO release profiles of the experimental samples to the NAP and SNAP controls.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Validating NO-Dependent Effects

The following diagram illustrates a typical experimental workflow for confirming that an observed biological effect is mediated by nitric oxide, using NAP as a negative control.

G cluster_0 Experimental Setup cluster_1 Treatment Groups A Biological System (e.g., Cultured Cells) B Vehicle Control A->B C Positive Control (e.g., SNAP) A->C D Negative Control (this compound) A->D E Experimental Compound A->E F Incubation B->F C->F D->F E->F G Measurement of Biological Endpoint (e.g., Cell Viability, Gene Expression) F->G H Measurement of NO/Nitrite Levels (Griess Assay or Chemiluminescence) F->H I Data Analysis and Comparison G->I H->I J Conclusion: Effect is NO-Dependent I->J Effect observed in C and E, but not in B and D K Conclusion: Effect is NO-Independent I->K Effect observed in C, D, and E G cluster_0 Extracellular cluster_1 Intracellular SNAP SNAP (NO Donor) NO Nitric Oxide (NO) SNAP->NO releases NAP This compound (Negative Control) sGC_inactive Soluble Guanylate Cyclase (inactive) NAP->sGC_inactive no effect NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG activates Response Physiological Response (e.g., Vasodilation) PKG->Response

References

Application Notes and Protocols for N-Acetylpenicillamine in Heavy Metal Chelation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal toxicity, resulting from exposure to elements such as mercury (Hg), lead (Pb), and cadmium (Cd), poses a significant threat to human health. These metals can accumulate in various organs, leading to a wide range of acute and chronic health conditions by disrupting essential biological processes, often through oxidative stress and enzyme inhibition[1][2]. Chelation therapy is a primary medical intervention for heavy metal poisoning, employing agents that bind to toxic metal ions to form less toxic, water-soluble complexes that are subsequently excreted from the body[3][4].

N-Acetylpenicillamine (NAP), a derivative of the amino acid penicillamine, is a chelating agent characterized by a sulfhydryl (-SH) group, which has a high affinity for heavy metals. It has been investigated for its efficacy in chelating various heavy metals, particularly mercury[5][6]. These application notes provide an overview of the mechanism, experimental protocols, and available data for the use of this compound in heavy metal chelation research.

Mechanism of Action

The primary mechanism of action for this compound in heavy metal chelation is the formation of a stable coordinate bond between its sulfhydryl (-SH) group and the heavy metal ion. Heavy metals like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺) are "soft" Lewis acids, exhibiting a strong affinity for "soft" Lewis bases like the sulfur atom in the thiol group of NAP[7].

This interaction forms a stable, soluble this compound-metal complex. This complexation serves two main purposes:

  • It sequesters the metal ion, preventing it from binding to and inactivating critical endogenous molecules, such as enzymes that rely on their own sulfhydryl groups for function[2].

  • It transforms the metal into a form that can be more readily excreted by the kidneys into urine and by the liver into bile[5].

Studies have shown that this compound can effectively mobilize mercury from tissues and increase its excretion[8][9][10].

cluster_0 Biological System cluster_1 Chelation Intervention HM Heavy Metal Ion (e.g., Hg²⁺) Enzyme Endogenous Protein (e.g., Enzyme with -SH group) HM->Enzyme Complex Stable NAP-Metal Complex HM->Complex Toxicity Enzyme Inhibition & Oxidative Stress Enzyme->Toxicity Binding NAP This compound (with active -SH group) NAP->Enzyme Prevents Binding NAP->Complex Chelation Excretion Renal & Biliary Excretion Complex->Excretion

Caption: Mechanism of this compound (NAP) Chelation.

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical and clinical case studies, primarily focusing on mercury. Data suggests that while NAP is effective, its efficacy relative to other chelators like DMSA can vary depending on the target metal and organ.

Table 1: Efficacy of this compound in Mercury Chelation
Study TypeModelNAP DosageKey Quantitative FindingsReference
In VivoMice (exposed to methyl mercuric chloride)3 mmol/kg/day (oral)Reduced biological half-life of Hg. Decreased Hg levels in liver, kidney, brain, and blood. Increased urinary excretion of Hg.[8]
In VivoMice (exposed to methyl mercuric chloride)1 mmol SH/kg/dayLess effective than DMSA; removed less than 1/2 of brain Hg deposits, while DMSA removed over 2/3.[11]
In VivoRats & Monkeys (exposed to methyl mercuric chloride)4 mmol/kg/day (monkeys)4-day treatment reduced fetal and maternal brain Hg levels to 1/2 and 2/3 of controls, respectively.[9]
In VitroHuman Erythrocytes (loaded with methyl mercury)1 mMInhibited methyl mercury binding by 50% and removed 50% of bound methyl mercury.[8]
Case ReportHuman (chronic elemental Hg poisoning)Not specifiedIncreased urinary Hg excretion from ~2 mg/day to a peak of 8 mg/day. Increased fecal Hg excretion from 0.8 to 1.0 mg/day.[10]
Table 2: Efficacy of this compound in Other Heavy Metal Chelation
MetalStudy TypeModelNAP DosageKey Quantitative FindingsReference
Cadmium In VivoMice (oral CdCl₂ intoxication)Not specifiedRanked lower in efficacy compared to other chelators (DMSA > PAD > DMPS > MSA > PA > NAPA).[12][13]
Lead In VivoRatsNot specifiedIncreased biliary excretion of lead.

Experimental Protocols

The following are representative protocols synthesized from published research for conducting heavy metal chelation studies with this compound.

Protocol: In Vivo Mercury Chelation in a Murine Model

This protocol is based on methodologies used to assess the reduction of mercury body burden in mice[8][11].

Objective: To evaluate the efficacy of orally administered this compound in reducing mercury concentrations in various tissues following exposure to a mercury compound.

Materials:

  • This compound (NAP)

  • Methyl mercuric chloride (or other mercury salt)

  • Saline solution (0.9% NaCl)

  • Animal gavage needles

  • Metabolic cages for urine and feces collection

  • Male Albino mice (e.g., 20-25g)

  • Analytical equipment for mercury quantification (e.g., Cold Vapor Atomic Absorption Spectrometry or ICP-MS)

Procedure:

  • Acclimatization: House mice under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week.

  • Mercury Exposure: Administer a single dose of methyl mercuric chloride (e.g., 5-10 mg/kg) via intraperitoneal (i.p.) injection or oral gavage. Include a control group receiving saline only.

  • Pre-Treatment Period: Allow 3-4 days for the mercury to distribute throughout the body tissues[9][11].

  • Chelation Treatment:

    • Prepare a fresh solution of this compound in water or saline.

    • Divide mercury-exposed mice into a treatment group and a vehicle control group.

    • Administer NAP orally via gavage to the treatment group at a dose of 3-4 mmol/kg daily[8][9]. Administer an equivalent volume of the vehicle (saline) to the control group.

    • Continue treatment for a defined period, typically 4-8 days[9][11].

  • Sample Collection:

    • Throughout the treatment period, house mice in metabolic cages to collect 24-hour urine and feces samples for excretion analysis.

    • At the end of the treatment period, euthanize the animals via an approved method.

    • Collect blood via cardiac puncture.

    • Perfuse organs with saline to remove residual blood.

    • Dissect and collect key organs (kidney, liver, brain).

  • Sample Analysis:

    • Digest tissue and fluid samples using appropriate acid digestion methods.

    • Determine the total mercury concentration in each sample using a validated analytical technique like CV-AAS or ICP-MS[14][15].

  • Data Analysis: Compare mercury levels in tissues and excreta between the NAP-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

A 1. Animal Acclimatization (1 week) B 2. Heavy Metal Exposure (e.g., Methyl Mercury IP Injection) A->B C 3. Distribution Period (3-4 days) B->C D 4. Treatment Initiation C->D E Group 1: NAP (Oral Gavage) (e.g., 3 mmol/kg/day for 8 days) D->E F Group 2: Vehicle Control (Saline) D->F G 5. Sample Collection (Urine/Feces during treatment; Blood/Tissues at endpoint) E->G F->G H 6. Sample Processing (Acid Digestion) G->H I 7. Quantitative Analysis (e.g., ICP-MS) H->I J 8. Data Comparison & Analysis I->J

Caption: General Experimental Workflow for In Vivo Chelation Study.
Protocol: In Vitro Mercury Chelation from Erythrocytes

This protocol is based on the methodology for assessing the ability of a chelator to remove mercury from red blood cells[8].

Objective: To determine the efficacy of this compound in removing methyl mercury from human red blood cells (RBCs).

Materials:

  • Fresh human whole blood (with anticoagulant like heparin)

  • Methyl mercuric chloride (labeled with ²⁰³Hg for easier quantification)

  • This compound (NAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation counter or gamma counter

Procedure:

  • RBC Preparation:

    • Centrifuge whole blood to separate plasma and buffy coat.

    • Wash the remaining RBC pellet three times with cold PBS.

    • Resuspend the washed RBCs in PBS to a desired hematocrit (e.g., 10%).

  • Mercury Loading:

    • Incubate the RBC suspension with a solution of ²⁰³Hg-labeled methyl mercuric chloride at 37°C for 30 minutes to allow mercury uptake.

    • After incubation, wash the RBCs again with cold PBS to remove any unbound mercury.

  • Chelation Assay:

    • Resuspend the mercury-loaded RBCs in PBS.

    • Add NAP to the suspension to achieve a final concentration (e.g., 1 mM)[8].

    • Include a control sample with no NAP added.

    • Incubate the samples at 37°C for a defined period (e.g., 60 minutes).

  • Quantification:

    • After incubation, centrifuge the samples to pellet the RBCs.

    • Carefully separate the supernatant from the RBC pellet.

    • Measure the radioactivity (²⁰³Hg) in both the supernatant and the RBC pellet using a gamma counter.

  • Data Analysis: Calculate the percentage of mercury removed from the RBCs into the supernatant by the following formula:

    • % Hg Removed = [Counts in Supernatant / (Counts in Supernatant + Counts in RBC Pellet)] x 100.

    • Compare the results from the NAP-treated sample to the control.

Analytical Methods for Metal Quantification

Accurate quantification of heavy metals in biological samples is critical for chelation studies. The choice of method depends on the metal, the required detection limit, and the sample matrix.

  • Atomic Absorption Spectrometry (AAS): A robust and widely used technique. For mercury, Cold Vapor AAS (CV-AAS) is particularly sensitive. For other metals like lead and cadmium, Graphite Furnace AAS (GF-AAS) offers low detection limits suitable for tissue analysis[14][15].

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace and ultra-trace metal analysis due to its high sensitivity, specificity, and ability to measure multiple elements simultaneously[2][14].

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Suitable for detecting metals at higher concentrations than ICP-MS but is less sensitive.

Prior to analysis, all biological samples (tissues, blood, urine) must undergo a digestion step, typically using strong acids (e.g., nitric acid, perchloric acid) and heat to break down the organic matrix and solubilize the metals[14][15].

Safety and Concluding Remarks

This compound is an analog of penicillamine, a drug known to have potential side effects, including hypersensitivity and nephrotoxicity[5]. Although research suggests NAP may be effective, particularly for mercury poisoning, other chelators such as succimer (DMSA) are often preferred in clinical settings due to a potentially better safety profile and, in some cases, superior efficacy in removing metals from critical tissues like the brain[5][11][16][17].

For research professionals, this compound remains a valuable compound for comparative studies and for investigating the fundamental mechanisms of thiol-based chelation. The protocols and data presented here provide a foundation for designing and executing rigorous studies to further elucidate its role in heavy metal detoxification.

References

Application Notes and Protocols for the Quantification of N-Acetylpenicillamine in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Acetylpenicillamine in biological samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are based on established analytical principles for thiol-containing compounds and offer robust frameworks for accurate quantification in research and drug development settings.

Introduction

This compound is a thiol-containing compound with a structure analogous to the well-known chelating agent penicillamine and the mucolytic agent N-acetylcysteine. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. Due to its chemical properties, direct analysis often requires derivatization to enhance its chromatographic retention and detection sensitivity. This application note details two primary HPLC-based protocols: one utilizing UV detection following pre-column derivatization and another employing fluorescence detection for enhanced sensitivity.

Method 1: HPLC with UV Detection Following Pre-column Derivatization

This method is adapted from established procedures for quantifying thiol-containing drugs in biological fluids. It involves a derivatization step using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of this compound to form a chromophore that can be readily detected by a UV-Vis detector.

Experimental Protocol

1. Sample Preparation (Human Plasma)

  • To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of a suitable internal standard solution.

  • Add 50 µL of a derivatization reagent solution (e.g., 10 mg/mL 5,5′-dithiobis(2-nitrobenzoic acid) in a suitable buffer).

  • Vortex the mixture for 30 seconds.

  • Incubate at room temperature for 10 minutes to ensure complete derivatization.[1]

  • Precipitate proteins by adding 500 µL of 10% perchloric acid.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered supernatant into the HPLC system.[1]

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of methanol and 0.05 M sodium acetate solution (e.g., 12:88 v/v), adjusted to a suitable pH.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 320 nm.[1]

Data Presentation

The following table summarizes typical quantitative data for an analogous compound, penicillamine, using a similar HPLC-UV method. These values can serve as a benchmark for method development and validation for this compound.

ParameterValueReference
Linearity Range0.1 - 10.0 mg/L[1]
Lower Limit of Quantification (LOQ)0.1 mg/L[1]
Extraction Recovery> 60%[1]
Intra-day Precision (RSD %)< 6%[1]
Inter-day Precision (RSD %)< 6%[1]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma Plasma Sample (500 µL) IS Add Internal Standard Plasma->IS Deriv Add Derivatization Reagent (DTNB) IS->Deriv Vortex1 Vortex & Incubate Deriv->Vortex1 Precip Add Perchloric Acid Vortex1->Precip Vortex2 Vortex Precip->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter Supernatant->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Injection Inject 20 µL HPLC_Vial->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (320 nm) Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Workflow for HPLC-UV analysis of this compound.

Method 2: HPLC with Fluorescence Detection Following Pre-column Derivatization

For higher sensitivity, a fluorescence-based detection method can be employed. This protocol utilizes N-(1-pyrenyl)maleimide (NPM) as the derivatizing agent, which reacts with the sulfhydryl group of this compound to form a highly fluorescent adduct. This method is particularly suitable for the analysis of low concentrations of the analyte in biological matrices.

Experimental Protocol

1. Sample Preparation (Human Plasma or Urine)

  • To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of a suitable internal standard.

  • Add 400 µL of a solution of N-(1-pyrenyl)maleimide (NPM) in a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture for 1 minute.

  • Incubate the mixture at 60°C for 30 minutes in a water bath to facilitate the derivatization reaction.

  • After incubation, cool the samples to room temperature.

  • Add 50 µL of 2 M HCl to stop the reaction.

  • Centrifuge the samples at 12,000 x g for 10 minutes to pellet any precipitates.

  • Transfer the supernatant to an HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., water with 1 mL/L o-phosphoric acid and 1 mL/L acetic acid). A typical composition could be 40% acetonitrile and 60% aqueous buffer.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: Ambient.

  • Fluorescence Detection: Excitation wavelength of 330 nm and an emission wavelength of 380 nm.[2]

Data Presentation

The following table presents typical quantitative data for D-penicillamine, a structurally similar compound, using an HPLC-fluorescence method with NPM derivatization. These parameters can be used as a starting point for the validation of an this compound assay.

ParameterValueReference
Linearity Range4 - 2500 nM[2]
Within-run Precision (RSD %)2.27% (for 500 nM standard)[2]
Between-run Precision (RSD %)2.23% (for 500 nM standard)[2]
Limit of Quantitation (LOQ)32 nM (for N-acetylcysteine)[3]
Recovery86% - 96% (for N-acetylcysteine)[3]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Plasma or Urine (100 µL) IS Add Internal Standard Sample->IS Deriv Add NPM Solution IS->Deriv Vortex1 Vortex Deriv->Vortex1 Incubate Incubate (60°C, 30 min) Vortex1->Incubate Stop Add HCl to Stop Reaction Incubate->Stop Centrifuge Centrifuge Stop->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_Vial Transfer to HPLC Vial Supernatant->HPLC_Vial Injection Inject 20 µL HPLC_Vial->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection (Ex: 330 nm, Em: 380 nm) Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Workflow for HPLC-Fluorescence analysis of this compound.

Concluding Remarks

The selection of the appropriate method for the quantification of this compound will depend on the required sensitivity and the available instrumentation. The HPLC-UV method offers a robust and widely accessible approach, while the HPLC-fluorescence method provides superior sensitivity for studies requiring lower limits of detection. Both methods require careful validation to ensure accuracy, precision, and reliability of the results in the intended biological matrix. It is recommended to perform a full method validation according to regulatory guidelines, including assessments of specificity, linearity, accuracy, precision, recovery, and stability.

References

Application Notes and Protocols for Covalent Immobilization of N-Acetylpenicillamine on Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylpenicillamine (NAPA) is a thiol-containing compound with a range of therapeutic properties, including mucolytic, antioxidant, and metal-chelating activities. The covalent immobilization of NAPA onto nanoparticles (NPs) offers a promising strategy for enhancing its therapeutic efficacy, controlling its release, and enabling targeted delivery. This document provides detailed application notes and protocols for the covalent conjugation of this compound to various nanoparticle platforms.

Applications

The covalent immobilization of this compound onto nanoparticles can be leveraged for several biomedical applications:

  • Controlled Release Systems: Nanoparticle conjugation allows for the sustained release of NAPA, maintaining therapeutic concentrations over an extended period.

  • Targeted Drug Delivery: Functionalized nanoparticles can be designed to target specific tissues or cells, increasing the local concentration of NAPA and minimizing systemic side effects.[1]

  • Enhanced Bioavailability: Nanoparticle-based formulations can improve the solubility and bioavailability of NAPA.

  • Theranostics: Combining NAPA with imaging agents on a single nanoparticle platform enables simultaneous therapy and diagnosis.

Experimental Protocols

This section details the protocols for the synthesis of nanoparticles and the covalent immobilization of this compound.

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

The Stöber method is a widely used technique for synthesizing monodisperse silica nanoparticles.[2]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.

  • Under vigorous stirring, add TEOS to the solution. The rate of addition can be varied to control the final particle size.[2]

  • Allow the reaction to proceed for at least 4 hours at room temperature.

  • Collect the silica nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.

  • Dry the nanoparticles in an oven or under vacuum.

Protocol 2: Surface Carboxylation of Silica Nanoparticles

To enable covalent conjugation with this compound, the surface of the silica nanoparticles needs to be functionalized with carboxyl groups.

Materials:

  • Silica nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Succinic anhydride

  • Anhydrous toluene

  • Triethylamine

Procedure:

  • Disperse the silica nanoparticles in anhydrous toluene.

  • Add APTES to the suspension and reflux the mixture overnight under a nitrogen atmosphere to introduce amine groups onto the surface.

  • Wash the amine-functionalized nanoparticles with toluene and ethanol to remove excess APTES.

  • Resuspend the amine-functionalized nanoparticles in a suitable solvent like DMF.

  • Add succinic anhydride and triethylamine to the suspension and stir at room temperature for 24 hours to convert the surface amine groups to carboxyl groups.

  • Wash the carboxylated silica nanoparticles with the solvent and dry them.

Protocol 3: Covalent Immobilization of this compound via EDC/NHS Chemistry

EDC/NHS chemistry is a common and efficient method for forming a stable amide bond between the carboxyl groups on the nanoparticles and the primary amine group of this compound.[3][4][5][6][7]

Materials:

  • Carboxylated nanoparticles (e.g., silica or gold)

  • This compound (NAPA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES buffer, pH 5.5-6.5)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Disperse the carboxylated nanoparticles in the activation buffer.

  • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer.

  • Add the EDC and NHS solutions to the nanoparticle suspension and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Centrifuge the activated nanoparticles and remove the supernatant to eliminate excess EDC and NHS.

  • Immediately resuspend the activated nanoparticles in the coupling buffer.

  • Add a solution of this compound in the coupling buffer to the activated nanoparticle suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Add the quenching solution to stop the reaction and deactivate any remaining active NHS esters.

  • Wash the NAPA-functionalized nanoparticles multiple times with the coupling buffer to remove unreacted NAPA and byproducts.

  • Resuspend the final NAPA-conjugated nanoparticles in a suitable storage buffer.

Characterization Methods

Thorough characterization is crucial to confirm the successful immobilization of this compound and to determine the properties of the resulting nanoparticles.

Characterization TechniquePurpose
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation.
Zeta Potential Analysis To measure the surface charge of the nanoparticles, which can indicate successful surface modification.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of characteristic functional groups of NAPA on the nanoparticle surface.[8][9]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface and confirm the presence of elements specific to NAPA (e.g., sulfur and nitrogen).[8][9]
Thermogravimetric Analysis (TGA) To quantify the amount of NAPA immobilized on the nanoparticles by measuring the weight loss upon heating.[10]
Quantification of Immobilized NAPA Can be achieved indirectly by measuring the concentration of NAPA in the supernatant after the conjugation reaction using techniques like HPLC or UV-Vis spectroscopy.[11] Alternatively, direct quantification on the nanoparticles can be performed using methods like ATR-FTIR.[11]

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from the characterization of this compound functionalized nanoparticles.

ParameterBare NanoparticlesNAPA-Functionalized Nanoparticles
Hydrodynamic Diameter (nm)
Polydispersity Index (PDI)
Zeta Potential (mV)
NAPA Loading Efficiency (%) N/A
NAPA Entrapment Efficiency (%) N/A
Surface Density of NAPA (molecules/nm²) N/A

Note: Loading and entrapment efficiencies are calculated as follows:

  • Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • Entrapment Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the covalent immobilization of this compound on nanoparticles.

G cluster_0 Nanoparticle Synthesis & Functionalization cluster_1 Covalent Conjugation cluster_2 Purification & Characterization NP_Synth Nanoparticle Synthesis (e.g., Stöber Method for Silica NP) Surface_Func Surface Functionalization (e.g., Carboxylation) NP_Synth->Surface_Func Introduce functional groups Activation Activation of Carboxyl Groups (EDC/NHS) Surface_Func->Activation Conjugation Conjugation with NAPA Activation->Conjugation Quenching Quenching Conjugation->Quenching Purification Washing & Purification Quenching->Purification Characterization Characterization (DLS, Zeta, FTIR, XPS, TGA) Purification->Characterization

Caption: Workflow for this compound immobilization.

Potential Signaling Pathway of Released this compound

This compound has been shown to induce apoptosis in cancer cells through the endoplasmic reticulum (ER) stress response pathway.[12] This pathway may be a potential mechanism of action for NAPA released from nanoparticles.

G NAPA This compound (Released from Nanoparticles) ER_Stress ER Stress NAPA->ER_Stress GRP78 Upregulation of GRP78 ER_Stress->GRP78 ATF6 ATF6 Processing ER_Stress->ATF6 XBP1 XBP1 mRNA Splicing ER_Stress->XBP1 PERK_ATF4 PERK-ATF4 Pathway Activation ER_Stress->PERK_ATF4 CHOP CHOP Expression ATF6->CHOP XBP1->CHOP PERK_ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: NAPA-induced ER stress-mediated apoptosis pathway.

References

N-Acetylpenicillamine: A Tool for Probing Protein-Thiol Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

N-Acetylpenicillamine (NAP) is a thiol-containing compound that serves as a valuable tool for investigating the intricate world of protein-thiol interactions. As a derivative of the amino acid penicillamine, NAP's reactivity is influenced by the steric hindrance of its dimethyl groups adjacent to the thiol, making it a unique probe compared to less bulky thiols like N-acetylcysteine (NAC). These application notes provide a comprehensive overview of NAP's use in studying disulfide bond reduction, thiol-disulfide exchange, and the modulation of protein function.

Core Applications

This compound can be employed in a variety of experimental contexts to explore the role of protein thiols:

  • Disulfide Bond Reduction: NAP can be used to reduce accessible disulfide bonds in proteins, leading to conformational changes and alterations in protein function. This is particularly useful for studying proteins where disulfide bonds are critical for stability and activity.

  • Thiol-Disulfide Exchange: The thiol group of NAP can participate in exchange reactions with protein disulfides, forming mixed disulfides. Studying the kinetics and equilibrium of these reactions provides insight into the accessibility and reactivity of specific cysteine residues within a protein.

  • Modulation of Protein Activity: By altering the redox state of critical cysteine residues, NAP can modulate the activity of enzymes and other proteins. This can be used to investigate the role of specific thiols in protein function and to screen for potential therapeutic agents that target these sites.

  • Probing Protein Folding: The reduction of disulfide bonds by NAP can be used to study the process of protein unfolding and refolding, providing information about the stability of the native conformation and the pathways of folding.

While this compound is a versatile tool, its reactivity is known to be lower than that of other common thiol-reducing agents like dithiothreitol (DTT) and even its close analog N-acetylcysteine (NAC). This is primarily due to the steric hindrance from the two methyl groups on the β-carbon, which can limit the accessibility of its thiol group to protein disulfides.[1][2] This reduced reactivity can be experimentally advantageous, allowing for more selective reduction of highly accessible disulfide bonds.

Quantitative Data

The following tables summarize key quantitative data related to the reactivity of this compound and related thiol compounds.

Table 1: Kinetic Data for Thiol-Disulfide Exchange Reactions

ReactantsSecond-Order Rate Constant (k) at pH 7.4Reference
Glutathione + Penicillamine DisulfideLow (initial rate 267-fold less than with captopril disulfide)[2]
N-Acetylcysteine + Glutathione Disulfide0.24 M⁻¹s⁻¹[3]
Cysteine + Glutathione Disulfide1.99 M⁻¹s⁻¹[3]

Table 2: Comparative Efficacy of Disulfide Reduction by Various Thiols

Disulfide SubstrateThiol Reductant (25 mM)% ReductionReference
Penicillamine DisulfideGlutathione15%[2]
Penicillamine DisulfideDithioerythritol8%[2]
Penicillamine DisulfideCysteine5.1%[2]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds using this compound

This protocol outlines a general procedure for reducing disulfide bonds in a purified protein sample using NAP.

Materials:

  • Purified protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound (NAP) stock solution (e.g., 100 mM in buffer, freshly prepared)

  • Reaction buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Quenching reagent (e.g., N-ethylmaleimide (NEM) or iodoacetamide)

  • Bradford assay reagent or other protein quantification method

  • SDS-PAGE reagents and equipment

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a known concentration (e.g., 1 mg/mL) in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, add the protein solution.

  • Initiate Reduction: Add the freshly prepared NAP stock solution to the protein solution to achieve the desired final concentration (e.g., 1-20 mM). The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific time period (e.g., 30 minutes to 2 hours). The incubation time will depend on the accessibility of the disulfide bonds and the concentration of NAP.

  • Quenching (Optional): To stop the reaction and prevent re-oxidation, add a thiol-alkylating agent like NEM to a final concentration of 2-5 fold molar excess over NAP.

  • Analysis: Analyze the extent of disulfide bond reduction by non-reducing SDS-PAGE. Reduced proteins will typically migrate slower than their oxidized counterparts. Further analysis can be performed using mass spectrometry to identify the specific cysteine residues that have been reduced.[4][5]

Protocol 2: Monitoring Thiol-Disulfide Exchange by Spectrophotometry

This protocol uses Ellman's reagent (DTNB) to monitor the release of free thiols from a protein following the addition of NAP.

Materials:

  • Purified protein with accessible disulfide bonds

  • This compound (NAP)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) stock solution (e.g., 10 mM in reaction buffer)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)

  • Spectrophotometer

Procedure:

  • Baseline Measurement: Prepare a reaction mixture containing the protein solution and DTNB in the reaction buffer. Measure the absorbance at 412 nm to establish a baseline.

  • Initiate Reaction: Add NAP to the reaction mixture and immediately start monitoring the change in absorbance at 412 nm over time.

  • Data Acquisition: Record the absorbance at regular intervals until the reaction reaches a plateau.

  • Calculation: The concentration of free thiols produced can be calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion (14,150 M⁻¹cm⁻¹ at pH 8.0).

Visualizations

Disulfide_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Protein with Disulfide Bond Incubate Incubate Protein + NAP (e.g., 37°C, 1-2h) Protein->Incubate NAP_sol Prepare fresh This compound Solution NAP_sol->Incubate Quench Quench with NEM (Optional) Incubate->Quench Thiol-Disulfide Exchange SDS_PAGE Non-reducing SDS-PAGE Quench->SDS_PAGE Mass_Spec Mass Spectrometry Quench->Mass_Spec

Caption: Experimental workflow for protein disulfide bond reduction using this compound.

Thiol_Disulfide_Exchange Protein_SS Protein-S-S-Protein Mixed_Disulfide Protein-S-S-R Protein_SS->Mixed_Disulfide + R-SH NAP_SH 2 R-SH (this compound) NAP_SH->Mixed_Disulfide Reduced_Protein 2 Protein-SH Mixed_Disulfide->Reduced_Protein + R-SH NAP_SS R-S-S-R Mixed_Disulfide->NAP_SS - Protein-SH Reduced_Protein->Protein_SS Oxidation

Caption: Mechanism of thiol-disulfide exchange between a protein disulfide and this compound.

Signaling_Modulation NAP This compound Protein_Inactive Inactive Protein (Oxidized Cys) NAP->Protein_Inactive Reduces Disulfide Protein_Active Active Protein (Reduced Cys) Protein_Inactive->Protein_Active Protein_Active->Protein_Inactive Oxidative Stress Downstream_Signal Downstream Signaling Protein_Active->Downstream_Signal Initiates

Caption: Modulation of a signaling pathway by this compound via reduction of a regulatory protein thiol.

References

S-nitroso-N-acetylpenicillamine (SNAP) as a Nitric Oxide Donor in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing S-nitroso-N-acetylpenicillamine (SNAP), a valuable tool for in vitro studies requiring the controlled release of nitric oxide (NO). SNAP is a stable, cell-permeable compound that spontaneously decomposes under physiological conditions to release NO, a critical signaling molecule involved in a myriad of cellular processes.

Introduction to SNAP as a Nitric Oxide Donor

S-nitroso-N-acetylpenicillamine (SNAP) is a small molecule belonging to the S-nitrosothiol (RSNO) class of nitric oxide (NO) donors. It serves as a reliable and convenient source of NO in cell culture experiments, allowing researchers to investigate the diverse physiological and pathological roles of this gaseous signaling molecule. The release of NO from SNAP occurs through the homolytic cleavage of the S-N bond, a process that can be influenced by factors such as light, temperature, and the presence of transition metals.[1][2][3] Its solubility in DMSO and aqueous solutions, coupled with a relatively stable nature, makes it a preferred choice for many cell-based assays.[4][5]

Applications in Cell Culture

SNAP has been employed in a wide range of cell culture applications to elucidate the multifaceted effects of NO. Key applications include:

  • Induction of Apoptosis: SNAP has been shown to induce programmed cell death in various cell types, including smooth muscle cells and oral tissue cells.[6][7] This application is crucial for studying the role of NO in tissue homeostasis and disease.

  • Cardioprotection: In cardiomyocyte cell lines, SNAP has demonstrated a protective effect against oxidative stress, highlighting the potential therapeutic role of NO in cardiovascular health.

  • Neurotransmission: SNAP is used to study the influence of NO on neurotransmitter release and neuronal signaling pathways in cultured neurons.

  • Signal Transduction Studies: As a potent activator of soluble guanylyl cyclase (sGC), SNAP is an invaluable tool for investigating the cGMP-dependent signaling cascade and its downstream effects.[8][9][10]

  • Vasodilation Research: The vasodilatory properties of NO can be modeled in vitro by treating cultured vascular smooth muscle cells with SNAP.

Data Presentation: Effects of SNAP on Cultured Cells

The following tables summarize quantitative data from various studies on the effects of SNAP in different cell culture models.

Cell Line/TypeConcentrationIncubation TimeObserved EffectReference
Rat Liver Sinusoidal Endothelial Cells2 mM, 5 mM, 10 mM2, 4, 6, 8 hoursCytotoxicity observed, with ~80% toxicity at 10 mM after 6 hours.[4]
Rabbit Aortic Smooth Muscle Cells0.4, 0.8, 1.2 mmol/L24 hoursConcentration-dependent inhibition of total protein synthesis (up to 87% at 1.2 mmol/L).[11]
Rabbit Aortic Smooth Muscle Cells0.1, 0.3, 0.5 mmol/L (SNP*)24 hoursConcentration-dependent inhibition of total protein synthesis (up to 80% at 0.5 mmol/L).[11]
H9c2 Cardiac Myoblasts0.5 mM - 2 mM2 hoursToxicity observed at 2 mM. 1 mM used for protection studies.
Cortical Neurons1 µM - 1 mM15 minutesInduction of amino acid neurotransmitter release.
Smooth Muscle CellsConcentration-dependentTime-dependentInduction of apoptosis.[6]

*SNP (Sodium Nitroprusside) is another NO donor included for comparison.

Experimental Protocols

General Protocol for Preparing and Using SNAP in Cell Culture

This protocol provides a general guideline for preparing and applying SNAP to cultured cells. Specific concentrations and incubation times should be optimized for each cell type and experimental question.

Materials:

  • S-nitroso-N-acetylpenicillamine (SNAP)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile and deoxygenated (optional)

  • Complete cell culture medium, pre-warmed to 37°C

Protocol:

  • Stock Solution Preparation:

    • Due to its limited stability in aqueous solutions, it is recommended to prepare fresh SNAP stock solutions for each experiment.

    • Dissolve SNAP in high-quality, sterile DMSO to a desired stock concentration (e.g., 100 mM).[5] Protect the solution from light.

    • Note: Some protocols suggest using deoxygenated buffers for stock preparation to enhance stability, though DMSO is commonly used for its solubilizing properties.[12]

  • Working Solution Preparation:

    • Immediately before use, dilute the SNAP stock solution into pre-warmed, complete cell culture medium to the final desired concentration.

    • Mix thoroughly by gentle pipetting. Prepare only the volume of working solution needed for the experiment.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the SNAP-containing medium to the cells.

    • Incubate the cells for the desired period (e.g., 15 minutes to 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Downstream Analysis:

    • Following incubation, the medium can be removed, and cells can be washed with PBS before proceeding with downstream assays such as viability assays (e.g., MTT, trypan blue), apoptosis assays (e.g., Annexin V/PI staining), protein analysis (e.g., Western blot), or gene expression analysis (e.g., qPCR).

Protocol for Assessing SNAP-Induced Apoptosis

Materials:

  • Cells cultured in appropriate multi-well plates

  • SNAP stock solution (as prepared in 4.1)

  • Complete cell culture medium

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • SNAP Treatment: Treat cells with a range of SNAP concentrations (e.g., 100 µM, 500 µM, 1 mM) for a predetermined time (e.g., 6, 12, or 24 hours). Include an untreated control and a vehicle (DMSO) control.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the use of SNAP in cell culture.

SNAP_cGMP_Signaling_Pathway SNAP SNAP (S-nitroso-N-acetylpenicillamine) NO Nitric Oxide (NO) SNAP->NO Spontaneous Decomposition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Responses (e.g., Vasodilation, Neurotransmission) PKG->Downstream Phosphorylates Targets

Caption: cGMP-Dependent Signaling Pathway Activated by SNAP.

SNAP_Apoptosis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare SNAP Stock Solution (in DMSO) prep_working Dilute to Working Concentration in Medium prep_stock->prep_working treat_cells Treat Cells with SNAP-containing Medium prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate harvest Harvest Cells incubate->harvest stain Stain with Annexin V/PI harvest->stain flow Analyze by Flow Cytometry stain->flow

Caption: Experimental Workflow for SNAP-Induced Apoptosis Assay.

SNAP_NO_Release_Mechanism SNAP SNAP (S-nitroso-N-acetylpenicillamine) Decomposition Homolytic Cleavage of S-N Bond SNAP->Decomposition NO Nitric Oxide (NO) Decomposition->NO Metabolite N-acetylpenicillamine Thioyl Radical Decomposition->Metabolite Factors Modulating Factors: - Light - Temperature - Transition Metals Factors->Decomposition Influences

References

Troubleshooting & Optimization

N-Acetylpenicillamine Solutions: A Technical Support Hub for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-Acetylpenicillamine (NAP) solutions. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound in solution?

This compound (NAP) in solution is primarily susceptible to oxidative degradation. The thiol group (-SH) is the most reactive part of the molecule. The two main degradation pathways are:

  • Oxidation to Disulfide: Two molecules of NAP can be oxidized to form N,N'-diacetyl-dithio-bis-penicillamine, also known as this compound disulfide. This is a common pathway for thiols in the presence of oxygen.

  • Further Oxidation to Sulfonic Acid: The thiol group can be further oxidized to more stable sulfinic and sulfonic acid derivatives. This process can occur without cleavage of the carbon-sulfur bond.[1][2]

2. What factors influence the stability of this compound solutions?

The stability of NAP solutions is influenced by several factors:

  • Temperature: Increased temperature accelerates the rate of degradation. For long-term storage, refrigeration or freezing is recommended.

  • Presence of Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, will significantly increase the rate of degradation to the disulfide and sulfonic acid forms.[1][2]

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of thiols. The use of chelating agents like EDTA in buffer preparations can help mitigate this.

  • Exposure to Light: While the provided information does not specify significant photolytic degradation for NAP itself, it is a common stress condition in forced degradation studies and should be considered.[1]

3. What are the recommended storage conditions for this compound solutions?

To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Short-term storage: For routine experimental use, freshly prepared solutions are ideal. If short-term storage is necessary, refrigeration at 2-8°C is advisable.

  • Long-term storage: For long-term storage, freezing at -20°C or below is recommended.[4] One source suggests stability for at least 4 years when stored at -20°C.[4]

  • Inert Atmosphere: To minimize oxidation, solutions can be purged with an inert gas like nitrogen or argon before sealing and storing.[3]

  • Protection from Light: Although not definitively shown to be a primary degradation factor for NAP in the provided results, protecting solutions from light by using amber vials or wrapping containers in foil is a good laboratory practice.

4. How can I monitor the degradation of my this compound solution?

The most common method for monitoring the degradation of NAP and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5] A stability-indicating HPLC method should be able to separate the intact NAP from its primary degradation products, this compound disulfide and its sulfonic acid derivative.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in solution. 1. Oxidation: Exposure to atmospheric oxygen. 2. Inappropriate pH: Solution pH is outside the optimal stability range. 3. High Temperature: Storage at room temperature or elevated temperatures. 4. Contamination: Presence of metal ions or other oxidizing agents.1. Prepare solutions fresh daily. If storage is necessary, purge with an inert gas (e.g., nitrogen) and store at 2-8°C for short-term or -20°C for long-term. 2. Adjust the pH of the solution to the acidic range (pH 2-4), if compatible with the experimental design.[3] 3. Store solutions in a refrigerator or freezer. 4. Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to the buffer to sequester metal ions.
Appearance of unknown peaks in HPLC chromatogram. 1. Degradation: The unknown peaks are likely degradation products such as the disulfide or sulfonic acid forms. 2. Contamination: Impurities from solvents, reagents, or the container.1. Confirm the identity of the peaks by comparing with reference standards of potential degradation products or by using LC-MS for mass identification. 2. Run a blank (solvent only) to check for solvent-related impurities. Use high-purity solvents and clean glassware.
Precipitate formation in the solution. 1. Solubility Issues: The concentration of this compound may exceed its solubility in the chosen solvent. 2. Degradation Product Precipitation: The disulfide dimer may have lower solubility than the parent compound and could precipitate out of solution.1. Ensure the concentration is within the solubility limits for the solvent and temperature. Gentle warming and sonication may help dissolve the compound, but be mindful of potential degradation at higher temperatures. 2. Analyze the precipitate to confirm its identity. If it is the disulfide, this indicates significant degradation has occurred.

Experimental Protocols

Forced Degradation Study of this compound Solution

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound (NAP)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

  • Forced-air oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of NAP in high-purity water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH or gentle heating.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and heat it in a forced-air oven at a specified temperature (e.g., 70°C) for a defined period.

    • For solid-state thermal degradation, place a known amount of NAP powder in a petri dish and expose it to the same conditions. After exposure, dissolve the powder in a known volume of solvent for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution and a sample of solid NAP to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC.

Analysis:

Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the main NAP peak from all degradation product peaks. Peak purity analysis of the NAP peak should be performed to ensure no co-eluting peaks are present.

Data Summary

Table 1: Stability of this compound under Forced Degradation Conditions (Illustrative Data)

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Products
0.1 M HCl, 60°C24~95%This compound disulfide
0.1 M NaOH, RT24~90%This compound disulfide
3% H₂O₂, RT8~80%This compound disulfide, Sulfonic acid derivative
70°C (in solution)24~85%This compound disulfide
Photostability->98%Minor unspecified degradants

Note: The data in this table is illustrative and intended to show expected trends. Actual degradation rates will depend on specific experimental conditions.

Visualizations

DegradationPathways NAP This compound (Thiol) Disulfide This compound Disulfide NAP->Disulfide Oxidation (e.g., O2, H2O2) SulfonicAcid Sulfonic Acid Derivative Disulfide->SulfonicAcid Further Oxidation

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare NAP Stock Solution (1 mg/mL) Acid Acid Hydrolysis (HCl, Heat) Stock->Acid Base Base Hydrolysis (NaOH, RT) Stock->Base Oxidation Oxidation (H2O2, RT) Stock->Oxidation Thermal Thermal (Heat) Stock->Thermal Photo Photolytic (Light) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Degradation Profile) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: N-Acetylpenicillamine Derivatization for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully derivatizing N-Acetylpenicillamine for HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for HPLC analysis?

A1: this compound lacks a strong chromophore, which results in poor sensitivity when using UV-Vis detection in HPLC. Derivatization attaches a molecule with a strong chromophore or fluorophore to the this compound, significantly enhancing its detection and allowing for accurate quantification at low concentrations.

Q2: What are common derivatizing agents for this compound and other thiols?

A2: Common derivatizing agents for thiols like this compound include maleimides, such as N-(1-pyrenyl)maleimide (NPM), and o-phthalaldehyde (OPA) in the presence of an amino acid. NPM reacts specifically with the sulfhydryl group of this compound to form a highly fluorescent adduct.

Q3: What are the critical factors to consider for successful derivatization?

A3: Key factors for successful derivatization include the pH of the reaction mixture, the concentration of the derivatizing agent, reaction time and temperature, and the stability of the resulting derivative. It is also crucial to prevent the oxidation of the thiol group on this compound before and during the derivatization reaction.

Troubleshooting Guide

Issue 1: No or very small peak for the derivatized this compound.

Possible Cause Suggested Solution
Incomplete Derivatization - Ensure the pH of the reaction buffer is optimal for the chosen derivatizing agent. For NPM, a neutral to slightly alkaline pH is typically used. - Increase the concentration of the derivatizing agent. A molar excess of the reagent is often required. - Extend the reaction time or increase the reaction temperature according to the protocol. For the NPM reaction with D-penicillamine, the reaction is complete in 30 minutes at room temperature.[1]
Degradation of this compound - Prepare this compound solutions fresh. Thiols can oxidize over time. - Handle samples in a manner that minimizes exposure to air and oxidizing agents.
Degradation of the Derivative - Some derivatives are light-sensitive. Protect the reaction mixture and the derivatized sample from light. - Analyze the derivatized sample as soon as possible. If storage is necessary, keep the samples at a low temperature (e.g., 4°C) in the dark. NPM-penicillamine derivatives are stable for at least 2 weeks at 4°C.[1]
Incorrect HPLC Conditions - Verify that the HPLC detection wavelength (excitation and emission for fluorescence) is set correctly for the specific derivative. For the NPM-penicillamine adduct, the excitation wavelength is 330 nm and the emission wavelength is 380 nm.[1] - Ensure the mobile phase composition is appropriate for the retention of the derivative on the column.

Issue 2: Presence of multiple or unexpected peaks in the chromatogram.

Possible Cause Suggested Solution
Excess Derivatizing Reagent - An excess of the derivatizing agent is common and often necessary for complete reaction. This will result in a large peak in the chromatogram. Optimize the HPLC gradient to separate the reagent peak from the derivative peak.
Hydrolysis of Derivatizing Reagent - Some derivatizing agents can hydrolyze, creating by-products that appear as peaks in the chromatogram. Prepare the reagent solution fresh before use. The chromatogram of the NPM-penicillamine adduct shows separation from NPM hydrolysis peaks.[1]
Side Reactions - If the sample matrix is complex, the derivatizing agent may react with other components. Use a more selective derivatizing agent or implement a sample clean-up step before derivatization.
Impure this compound or Reagents - Use high-purity this compound and derivatizing agents.

Issue 3: Poor peak shape (tailing or fronting).

Possible Cause Suggested Solution
Column Overload - Dilute the sample before injection.
Secondary Interactions on the Column - Adjust the mobile phase pH or ionic strength to minimize secondary interactions between the derivative and the stationary phase.
Poorly Packed Column or Column Void - Use a guard column to protect the analytical column. If the problem persists, the analytical column may need to be replaced.

Experimental Protocol: Derivatization of this compound with N-(1-pyrenyl)maleimide (NPM)

This protocol is adapted from a validated method for D-penicillamine and is expected to be suitable for this compound with minor optimization.[1]

1. Reagent Preparation:

  • NPM Solution: Prepare a 1 mM solution of N-(1-pyrenyl)maleimide in a suitable organic solvent like acetonitrile. This solution should be prepared fresh and protected from light.

  • Reaction Buffer: Prepare a buffer solution at a pH optimal for the reaction (e.g., phosphate buffer, pH 7.0).

2. Derivatization Procedure:

  • In a microcentrifuge tube, mix your this compound sample (or standard) with the reaction buffer.

  • Add a molar excess of the NPM solution to the tube.

  • Vortex the mixture gently.

  • Allow the reaction to proceed at room temperature for 30 minutes, protected from light.

  • Stop the reaction by adding a small volume of an acidic solution, such as 1 M HCl. This stabilizes the derivative.[1]

  • Filter the sample through a 0.2 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 100 x 4.6 mm, 3 µm)[1]
Mobile Phase 40% acetonitrile, 60% water, with 1 mL/L o-phosphoric acid and 1 mL/L acetic acid[1]
Flow Rate 0.50 mL/min[1]
Detection Fluorescence
Excitation Wavelength 330 nm[1]
Emission Wavelength 380 nm[1]
Injection Volume 20 µL

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample This compound Sample/Standard Mix Mix Sample, Buffer, and NPM Solution Sample->Mix NPM NPM Solution (1 mM in ACN) NPM->Mix Buffer Reaction Buffer (pH 7.0) Buffer->Mix React Incubate 30 min (Room Temp, Dark) Mix->React Stop Stop Reaction (Add HCl) React->Stop Filter Filter (0.2 µm) Stop->Filter Inject Inject into HPLC Filter->Inject Detect Fluorescence Detection (Ex: 330 nm, Em: 380 nm) Inject->Detect reaction_mechanism cluster_structures Reaction NAP This compound (Thiol Group: -SH) Adduct Fluorescent NPM-NAP Adduct NAP->Adduct + NPM N-(1-pyrenyl)maleimide NPM->Adduct NAP_struct R-SH Adduct_struct R-S-Maleimide Adduct NAP_struct->Adduct_struct NPM_struct Maleimide Ring NPM_struct->Adduct_struct +

References

Technical Support Center: N-Acetylpenicillamine Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from N-Acetylpenicillamine (NAP) in colorimetric assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NAP) and why does it interfere with colorimetric assays?

This compound (NAP) is a compound containing a free sulfhydryl (-SH) group, also known as a thiol group. This thiol group is chemically reactive and can interfere with assay results through several mechanisms:

  • Reducing Agent: The thiol group is a potent reducing agent. It can directly react with and reduce components of an assay system, such as metal ions (e.g., Cu²⁺ in BCA or Lowry protein assays) or chromogenic substrates, leading to false color development or signal quenching.[1][2]

  • Nucleophilic Reactivity: The thiolate anion (R-S⁻), which is present at neutral or alkaline pH, is a strong nucleophile. It can attack and form covalent bonds with electrophilic reagents in an assay, consuming them and preventing them from reacting with the intended analyte.[3]

  • Direct Reaction with Thiol Probes: Assays designed to quantify thiols, such as the Ellman's assay which uses 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), will react directly with NAP. This leads to a strong, positive signal that does not correspond to the analyte of interest, causing a significant overestimation of thiol concentration.[3][4]

Q2: Which types of colorimetric assays are most susceptible to NAP interference?

Due to its reactive thiol group, NAP can interfere with a range of assays. The most susceptible include:

  • Thiol Quantification Assays: Any assay that uses a thiol-reactive probe, like DTNB (Ellman's Reagent) or maleimides, will be directly affected.[3][5]

  • Copper-Based Protein Assays: The Bicinchoninic Acid (BCA) assay and the Lowry assay are highly susceptible. Both rely on the reduction of Cu²⁺ to Cu⁺ by protein, a reaction that NAP's thiol group will also perform, leading to artificially inflated protein concentration readings.[2]

  • Redox-Based Assays: Assays that depend on oxidation-reduction (redox) reactions are prone to interference. NAP can disrupt the redox balance, generating false positive or negative signals.[1]

The Bradford protein assay, which is based on the binding of Coomassie dye to proteins, is generally not affected by reducing agents like NAP and serves as a good alternative.[2]

Q3: How can I quickly check if NAP is causing interference in my experiment?

A simple control experiment can be performed to diagnose interference:

  • Prepare a "Sample Blank": Create a control sample containing the assay buffer and this compound at the same concentration used in your experiment, but without the analyte of interest.

  • Run the Assay: Perform the colorimetric assay on this "Sample Blank" alongside your actual experimental samples.

  • Analyze the Result: If the "Sample Blank" produces a significant color change or absorbance reading, it confirms that NAP is reacting directly with the assay reagents and causing interference.[3]

Q4: What are the main strategies to overcome NAP interference?

There are three primary strategies to manage interference from NAP:

  • Sample Pre-treatment: Chemically block the reactive thiol group before running the assay. This can be done using a thiol-scavenging or alkylating agent like N-ethylmaleimide (NEM).[6][7]

  • Sample Cleanup: For complex biological samples where the analyte is a protein, small molecules like NAP can be removed through protein precipitation using agents like acetone or trichloroacetic acid (TCA).[1]

  • Use an Alternative Assay: Switch to a different assay method that is known to be insensitive to thiol compounds. For example, if you are experiencing interference in a BCA protein assay, switching to the Bradford assay is a common solution.[2]

Troubleshooting Guides

Problem: My thiol quantification assay (e.g., Ellman's) gives an unexpectedly high reading.

Cause: The Ellman's reagent (DTNB) reacts stoichiometrically with any free thiol, including this compound. The resulting yellow-colored product, TNB²⁻, leads to a high absorbance reading at 412 nm, causing a false positive or overestimation of your target thiol.[3][4][8]

Solutions:

  • Quantify NAP Contribution: Run a control containing only NAP at the relevant concentration to measure its specific contribution to the signal. Subtract this value from your sample readings. This is only effective if the NAP concentration is known and consistent.

  • Remove NAP: If your analyte of interest is a protein, use a desalting column or protein precipitation to remove the low-molecular-weight NAP before performing the assay.[1]

  • Use an Alternative Method: If possible, use a non-colorimetric method for quantification that is not susceptible to small molecule interference.

Problem: My protein assay (e.g., BCA, Lowry) result is inaccurate or shows high background.

Cause: NAP's reducing thiol group interferes with the copper-reduction step central to both the BCA and Lowry assays, leading to a strong background signal and an overestimation of protein concentration.[2]

Solutions:

  • Switch to the Bradford Assay: The Bradford assay is the most straightforward solution. It uses Coomassie dye binding and is compatible with most reducing agents and thiols.[2]

  • Pre-treat with a Thiol-Blocking Agent: Use an alkylating agent like N-ethylmaleimide (NEM) to chemically modify and inactivate the thiol group on NAP before adding the sample to the protein assay. See the protocol below.

  • Precipitate Protein: Use acetone or TCA precipitation to separate the proteins from the interfering NAP.[1]

Problem: I observe a time-dependent change in my assay signal only when NAP is present.

Cause: Reactive compounds like NAP can cause a time-dependent drift in the assay signal. This may be due to the slow reaction of NAP with assay components or the oxidation of NAP over time, which can alter its reactivity.[9]

Solutions:

  • Standardize Incubation Time: Ensure that all samples, standards, and controls are incubated for the exact same amount of time before reading the absorbance.

  • Pre-treat to Block Reactivity: The most robust solution is to block the thiol group with an alkylating agent prior to the assay to prevent these time-dependent reactions from occurring.

  • Check for Reagent Stability: Ensure that the presence of NAP is not degrading a critical reagent in your assay over time. This can be tested by pre-incubating assay reagents with NAP before adding the analyte.

Data Presentation

Table 1: Compatibility of Common Colorimetric Assays with this compound
Assay TypeAssay NameCompatibility with NAPMechanism of InterferenceRecommended Mitigation Strategy
Protein Quantification Bradford (Coomassie)High None; dye-binding mechanism is unaffected by thiols.[2]N/A (Preferred Method)
BCA AssayVery Low Thiol group reduces Cu²⁺ to Cu⁺, causing a strong false-positive signal.[2]Switch to Bradford Assay; Pre-treat with NEM.
Lowry AssayVery Low Thiol group reduces the phosphomolybdate-phosphotungstate complex.[2]Switch to Bradford Assay; Pre-treat with NEM.
Thiol Quantification Ellman's Assay (DTNB)Very Low DTNB reacts directly with the thiol group of NAP.[3][4]Remove NAP via dialysis or precipitation; Quantify NAP interference separately.
General Redox Assays using Tetrazolium salts (e.g., MTT, XTT)Low to Moderate NAP can directly reduce the tetrazolium dye, causing a false-positive signal.Run NAP-only controls; Use a thiol-scavenging agent in the buffer.[9]

Experimental Protocols

Protocol: Pre-treatment of Samples with N-ethylmaleimide (NEM) to Block Thiol Interference

This protocol describes how to chemically modify the free sulfhydryl group of this compound using N-ethylmaleimide (NEM) to prevent it from interfering in a subsequent colorimetric assay.

Materials:

  • Sample containing the analyte and this compound

  • N-ethylmaleimide (NEM) powder

  • Reaction Buffer (e.g., PBS, Tris, pH 7.0-7.5)

  • Desalting column or dialysis equipment (optional, for removing excess NEM)

Procedure:

  • Prepare NEM Stock Solution: Prepare a fresh 100 mM stock solution of NEM in your reaction buffer. Caution: NEM is a potent alkylating agent. Handle with appropriate personal protective equipment.

  • Determine NEM Concentration: The final concentration of NEM should be in slight molar excess to the concentration of NAP in your sample. A 2 to 5-fold molar excess is typically sufficient.

  • Incubation: Add the calculated volume of NEM stock solution to your sample. Mix gently.

  • Reaction Time: Incubate the mixture at room temperature for 1 hour. This allows the alkylation reaction between NEM and the thiol group of NAP to proceed to completion.

  • Quenching / Removal of Excess NEM (Optional but Recommended):

    • For Protein Samples: If your analyte is a protein, the easiest method is to remove the unreacted NEM and the NEM-NAP adduct using a desalting column or through dialysis against the assay buffer. This prevents potential interference from excess NEM with your protein of interest.

    • For Small Molecule Assays: If the analyte is a small molecule, a quenching step may be necessary. Add a small amount of a thiol-containing compound like Dithiothreitol (DTT) to react with and consume the remaining NEM. Note that the DTT itself may interfere with the subsequent assay, so this must be validated.[9]

  • Proceed with Assay: Your NAP-containing sample is now pre-treated. You can proceed with your colorimetric assay (e.g., BCA protein assay) according to the manufacturer's instructions.

  • Run Controls: Always run a control sample that has been through the same NEM treatment process but contains no analyte to ensure that the treatment itself does not generate a background signal.

Visualizations

cluster_reagents Reagents cluster_reaction Interference Reaction cluster_products Products cluster_result Result NAP This compound (-SH Thiol Group) Reaction Thiol-Disulfide Exchange NAP->Reaction DTNB DTNB (Ellman's Reagent) (S-S Disulfide Bond) DTNB->Reaction MixedDisulfide Mixed Disulfide (NAP-S-S-TNB) Reaction->MixedDisulfide Product 1 TNB TNB Anion (Yellow) Absorbs at 412 nm Reaction->TNB Product 2 Result False Positive Signal (Overestimation of Thiols) TNB->Result Leads to

Caption: Mechanism of this compound interference in the Ellman's assay.

start Unexpected Assay Result (High Background / Wrong Value) check_interference Is a thiol compound (e.g., NAP) present in the sample? start->check_interference run_control Run 'NAP-only' Control (Assay Buffer + NAP, no analyte) check_interference->run_control Yes no_interference NAP is not the cause. Investigate other factors. check_interference->no_interference No control_result Does control show a signal? run_control->control_result interference_confirmed Interference Confirmed control_result->interference_confirmed Yes control_result->no_interference No mitigate Implement Mitigation Strategy interference_confirmed->mitigate end Obtain Accurate Result mitigate->end

Caption: Workflow for diagnosing this compound assay interference.

start Interference from NAP is Confirmed q1 Is an alternative assay available that is immune to thiols (e.g., Bradford for protein)? start->q1 a1_yes Use Alternative Assay q1->a1_yes Yes q2 Is the analyte a protein that can be separated from small molecules like NAP? q1->q2 No a2_yes Use Protein Precipitation or a Desalting Column q2->a2_yes Yes a2_no Chemically Block Thiol Group (Pre-treat with NEM) q2->a2_no No

Caption: Decision tree for selecting a mitigation strategy for NAP interference.

References

Long-term storage conditions for N-Acetylpenicillamine powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and handling of N-Acetylpenicillamine powder for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound powder?

For optimal long-term stability, this compound powder should be stored at -20°C.[1] One supplier suggests a stability of at least four years under these conditions.[1] An alternative is storage at 4°C, preferably under an inert nitrogen atmosphere. To prevent degradation from moisture and oxidation, always keep the container tightly sealed in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

Q2: Is this compound powder sensitive to air and moisture?

Yes, this compound is sensitive to both air and moisture. The thiol group in the molecule is susceptible to oxidation, which can lead to the formation of a disulfide dimer. The powder is also hygroscopic, meaning it can absorb moisture from the atmosphere. This can lead to clumping and may accelerate degradation. Therefore, it is crucial to handle the powder in a controlled environment with low humidity and to reseal containers promptly and tightly after use.

Q3: How does the stability of this compound compare to its S-nitroso derivative, SNAP?

This compound is the parent compound and is generally more stable than its S-nitroso derivative, S-Nitroso-N-acetylpenicillamine (SNAP). SNAP is a nitric oxide (NO) donor and is known to decompose in the presence of light, heat, and certain metal ions to release NO. This decomposition process involves the cleavage of the S-N bond. In contrast, the primary degradation pathway for this compound is the oxidation of its thiol group.

Q4: Can I store this compound powder at room temperature?

While short-term storage at room temperature may be acceptable for immediate use, long-term storage at ambient temperatures is not recommended. Exposure to higher temperatures and humidity can accelerate the degradation of the powder, primarily through oxidation. For long-term preservation of its purity and efficacy, refrigerated or freezer storage is advised.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Powder appears clumped or caked. Moisture Absorption: The powder is hygroscopic and has likely been exposed to humid air.Use a desiccator for storage. When handling, work in a low-humidity environment, such as a glove box with a controlled atmosphere. Ensure the container is always tightly sealed when not in use.
Inconsistent experimental results (e.g., lower than expected activity). Degradation of the Compound: The this compound may have degraded due to improper storage, leading to a lower concentration of the active thiol compound. The primary degradation product is the disulfide dimer.Confirm the purity of the powder using an appropriate analytical method, such as HPLC, before use. Always use powder from a properly stored, tightly sealed container.
Difficulty in dissolving the powder. Moisture-Induced Aggregation: Clumped powder due to moisture absorption will have a reduced surface area, making dissolution more difficult.Before weighing, ensure the powder is free-flowing. If clumping is observed, gently break up the aggregates with a clean, dry spatula in a low-humidity environment.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of Degradation Products: An additional peak may correspond to the this compound disulfide dimer, formed via oxidation.Analyze a reference standard of the disulfide dimer if available to confirm its retention time. To prevent further degradation, store the powder under inert gas (e.g., argon or nitrogen) and in a freezer.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and stability data for this compound powder.

Storage Temperature Atmosphere Reported Stability Source
-20°CStandard≥ 4 years[1]
4°CUnder NitrogenRecommended for safe storage

Note: Stability is dependent on proper handling and storage in a tightly sealed container, protected from moisture and light.

Experimental Protocols

Protocol: Stability Assessment of this compound Powder by HPLC

This protocol outlines a method to assess the long-term stability of this compound powder by quantifying its purity and the formation of its primary degradation product, the disulfide dimer.

1. Objective: To determine the percentage of this compound remaining and the percentage of the disulfide dimer formed over time under specific storage conditions.

2. Materials:

  • This compound powder (sample to be tested)

  • This compound reference standard

  • This compound disulfide reference standard (if available)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector and a C18 reversed-phase column

3. Sample Preparation:

  • Accurately weigh a known amount of this compound powder from the stability study sample.

  • Dissolve the powder in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) in a volumetric flask to a known concentration (e.g., 1 mg/mL).

  • Prepare a reference standard solution of this compound at the same concentration.

  • If available, prepare a reference standard solution of the disulfide dimer.

4. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient can be optimized, for example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: UV detection at a wavelength where both this compound and its disulfide dimer have adequate absorbance (e.g., 210 nm).

  • Column Temperature: 30°C

5. Analysis:

  • Inject the reference standard solutions to determine the retention times of this compound and its disulfide dimer.

  • Inject the sample solution from the stability study.

  • Identify and integrate the peaks corresponding to this compound and the disulfide dimer in the sample chromatogram.

6. Calculation: Calculate the percentage of this compound remaining using the following formula:

% Remaining = (Peak Area of this compound in Sample / Peak Area of this compound in Reference Standard) x 100

Calculate the percentage of the disulfide dimer formed (area percent method):

% Disulfide Dimer = (Peak Area of Disulfide Dimer in Sample / Total Peak Area of All Components in Sample) x 100

7. Stability Study Design:

  • Store aliquots of the this compound powder under different conditions (e.g., -20°C, 4°C, 25°C/60% RH).

  • Pull samples at predetermined time points (e.g., 0, 3, 6, 12, 24 months).

  • Analyze the samples according to the protocol above to track the degradation profile over time.

Visualizations

Storage_Factors cluster_conditions Environmental Factors cluster_degradation Degradation Pathway cluster_outcome Product Quality Temperature Temperature Degradation Oxidation Temperature->Degradation Accelerates Humidity Humidity (Moisture) Humidity->Degradation Accelerates Light Light Exposure Light->Degradation Can Accelerate Oxygen Atmospheric Oxygen Oxygen->Degradation Enables NAP This compound (Active Thiol) NAP->Degradation Stable Stable Powder (High Purity) Disulfide Disulfide Dimer (Inactive) Degradation->Disulfide Unstable Degraded Powder (Low Purity)

Caption: Factors influencing this compound powder stability.

References

Technical Support Center: S-Nitroso-N-acetylpenicillamine (SNAP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-nitroso-N-acetylpenicillamine (SNAP), a widely used nitric oxide (NO) donor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and application of SNAP in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is SNAP and why is it used as a nitric oxide donor?

S-nitroso-N-acetylpenicillamine (SNAP) is a synthetic S-nitrosothiol (RSNO) that serves as a reliable donor of nitric oxide (NO).[1][2] It is frequently used in biomedical research due to its relative stability compared to other endogenous RSNOs.[1] SNAP decomposes to release NO under various stimuli, including light, heat, and in the presence of certain metal ions, allowing for controlled NO delivery in experimental systems.[1][3]

Q2: What are the primary factors that influence the rate of NO release from SNAP?

The release of nitric oxide from SNAP is a complex process influenced by several key factors:

  • Light: Exposure to light, particularly in the UV and visible spectrum (around 340 nm), can induce the photolytic decomposition of SNAP, leading to NO release.[1][2][4]

  • Temperature: Higher temperatures accelerate the thermal decomposition of SNAP, resulting in a faster rate of NO release.[5][6]

  • pH: The stability of SNAP and its rate of NO release can be influenced by the pH of the solution.[7][8]

  • Metal Ions: Transition metal ions, particularly cuprous ions (Cu⁺), are potent catalysts for the decomposition of SNAP and subsequent NO release.[7][9][10] Ferrous ions (Fe²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) have also been shown to mediate NO release.[10][11][12]

  • Thiols: The presence of other thiol-containing molecules can modulate the decomposition of SNAP, either by facilitating NO release or by forming other S-nitrosothiol species.[13]

Q3: How should I store SNAP to ensure its stability?

To maintain the integrity and NO-donating capacity of SNAP, it is crucial to store it under appropriate conditions. Optimal storage involves:

  • Protection from light: Store SNAP in amber vials or wrap containers in aluminum foil to prevent photolytic decomposition.[4]

  • Low temperature: For long-term storage, keeping SNAP at -20°C is recommended.[3] Storing at 4°C can also significantly preserve its stability compared to room temperature.[3]

  • Desiccation: Store in a dry environment to prevent hydrolysis.

Troubleshooting Guides

This section addresses specific problems that researchers may encounter during their experiments with SNAP.

Issue 1: Inconsistent or No Detectable Nitric Oxide Release

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degraded SNAP Stock Solution Prepare a fresh solution of SNAP. Ensure the solid SNAP has been stored properly (protected from light, at low temperature).
Inadequate Stimulation for NO Release Verify the presence of an appropriate stimulus. For light-induced release, ensure the light source has the correct wavelength (around 340 nm) and sufficient intensity.[1] For metal-catalyzed release, confirm the presence and correct concentration of catalytic ions like Cu⁺.[7]
Chelation of Metal Ions If relying on trace metal ions in your buffer for catalysis, be aware that chelating agents like EDTA will quench this activity.[9] Consider adding a controlled amount of a catalytic metal salt if needed.
Incorrect pH of the Medium Check the pH of your experimental buffer. The rate of NO release can be pH-dependent.[8] Adjust the pH to the optimal range for your specific experimental goals.
Issues with NO Detection Method Calibrate your NO detection system (e.g., chemiluminescence analyzer, Griess assay) with a known standard. Ensure all reagents for the detection assay are fresh and properly prepared.

Issue 2: Uncontrolled or Too Rapid Nitric Oxide Release

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contamination with Catalytic Metal Ions Use high-purity, metal-free buffers and reagents. If necessary, pre-treat buffers with a chelating agent like Chelex resin to remove contaminating metal ions.
Exposure to Ambient Light Conduct experiments under subdued lighting or with light-protected vessels (e.g., amber tubes, foil-wrapped containers).[4]
Elevated Experimental Temperature Maintain a constant and appropriate temperature for your experiment. If a slower release is desired, consider performing the experiment at a lower temperature.[5]
High Concentration of SNAP Reduce the concentration of the SNAP stock solution to achieve a more controlled release profile.

Quantitative Data Summary

The following tables summarize quantitative data on the factors affecting NO release from SNAP.

Table 1: Effect of Copper Nanoparticles (Cu-NPs) on NO Flux from SNAP-containing Polymer Films

Cu-NP Concentration (wt%)NO Flux (x 10⁻¹⁰ mol min⁻¹ cm⁻²)
01.32 ± 0.6
14.48 ± 0.5
34.84 ± 0.3
511.7 ± 3.6

Data adapted from a study on SNAP incorporated in a Carbosil polymer. The presence of Cu-NPs significantly increases the rate of NO release.[9]

Table 2: Stability of SNAP in E2As Polymer at Different Storage Temperatures over 6 Months

Storage Temperature (°C)Remaining SNAP (%)
3757.4 ± 2.8
2561.1 ± 3.5
490.8 ± 0.9
-2094.7 ± 6.5

This data highlights the importance of low-temperature storage for maintaining SNAP stability.[3]

Experimental Protocols

Protocol 1: Measurement of Nitric Oxide Release using Chemiluminescence

This method directly measures NO gas in real-time.

Materials:

  • Nitric Oxide Analyzer (NOA) with a chemiluminescence detector

  • Reaction vessel (amber glass to protect from light)

  • Nitrogen gas (for purging)

  • SNAP solution

  • Experimental buffer (e.g., PBS, pH 7.4)

Procedure:

  • Set up the NOA according to the manufacturer's instructions and allow it to stabilize.

  • Place the experimental buffer in the reaction vessel, maintained at the desired temperature (e.g., 37°C).[14]

  • Continuously purge the buffer with nitrogen gas to remove dissolved oxygen and to carry the released NO to the detector.[14]

  • Establish a stable baseline reading on the NOA.

  • Inject the SNAP solution into the reaction vessel to initiate the experiment.

  • If studying photo-induced release, position a light source (e.g., 340 nm LED) to illuminate the sample.[15]

  • Record the NO concentration over time. The data is typically reported as NO flux (mol cm⁻² min⁻¹).[14]

Protocol 2: Indirect Measurement of Nitric Oxide Release using the Griess Assay

This colorimetric assay measures nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.

Materials:

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[16][17]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 548 nm[16]

  • Sodium nitrite standard solution

  • SNAP solution and experimental buffer

Procedure:

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard (e.g., 1-100 µM).[17]

  • Incubate the SNAP solution in the experimental buffer under the desired conditions (e.g., specific temperature, light exposure) for a set period.

  • At various time points, collect aliquots of the supernatant.

  • To each sample and standard in a microplate well, add the Griess reagents according to the kit instructions (typically sulfanilamide followed by N-(1-naphthyl)ethylenediamine).[18]

  • Incubate at room temperature for approximately 30 minutes to allow for color development.[16]

  • Measure the absorbance at 548 nm.[16]

  • Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve. This provides a measure of the cumulative NO released.

Visualizations

SNAP_Decomposition_Pathways cluster_stimuli Stimuli SNAP SNAP (S-Nitroso-N-acetylpenicillamine) NO Nitric Oxide (NO) SNAP->NO Decomposition ThiylRadical Thiyl Radical (RS·) SNAP->ThiylRadical Decomposition Disulfide Disulfide (RSSR) ThiylRadical->Disulfide Dimerization Light Light (hv) Light->SNAP Heat Heat (Δ) Heat->SNAP Metal Metal Ions (e.g., Cu⁺) Metal->SNAP

Caption: Factors influencing the decomposition of SNAP to release nitric oxide.

Griess_Assay_Workflow cluster_sample Sample Preparation cluster_assay Griess Reaction cluster_detection Detection SNAP_Solution SNAP in Buffer Incubation Incubate (Time, Temp, Light) SNAP_Solution->Incubation Aliquots Collect Aliquots Incubation->Aliquots Add_Sulfanilamide 1. Add Sulfanilamide Aliquots->Add_Sulfanilamide Add_NED 2. Add N-(1-naphthyl)ethylenediamine Color_Dev 3. Incubate 30 min Measure_Absorbance Measure Absorbance at 548 nm Color_Dev->Measure_Absorbance Standard_Curve Compare to Nitrite Standard Curve Measure_Absorbance->Standard_Curve Calculate_Concentration Calculate Nitrite Concentration Standard_Curve->Calculate_Concentration

Caption: Experimental workflow for the Griess assay to measure NO release.

References

Technical Support Center: Improving the Solubility of N-Acetylpenicillamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing N-Acetylpenicillamine (NAP) for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound (NAP)?

A1: The aqueous solubility of this compound is limited. One study reports a solubility of 0.12 mg/mL in a co-solvent mixture of DMSO:PBS (pH 7.2) at a 1:7 ratio.[1] It is more soluble in organic solvents, with reported solubilities of 30 mg/mL in DMF, 30 mg/mL in DMSO, and 5 mg/mL in ethanol.[1] Recrystallization from hot water has been mentioned as a purification method, suggesting that temperature can positively influence its aqueous solubility.[2]

Q2: How does pH affect the solubility of this compound?

A2: this compound is a weakly acidic compound with a reported pKa of 9.90. According to the Henderson-Hasselbalch equation, its solubility in aqueous solutions is expected to increase significantly at pH values above its pKa. At a pH equal to the pKa, the compound will be 50% ionized. As the pH increases further, the degree of ionization and, consequently, the aqueous solubility will increase. Therefore, adjusting the pH to a basic range is a primary strategy for improving the solubility of NAP.

Q3: What are the initial troubleshooting steps if my this compound formulation is not dissolving?

A3: If you are encountering issues with dissolving this compound, consider the following initial steps:

  • Increase the pH: Since NAP is an acidic compound, increasing the pH of your aqueous vehicle will increase its solubility. You can use a biocompatible buffer or a dilute solution of a base like sodium hydroxide to adjust the pH.

  • Gentle Heating: As suggested by recrystallization data, gentle heating of the solution can aid in dissolution. Ensure the temperature is not too high to cause degradation.

  • Sonication: Using a sonicator can help break down particles and enhance dissolution.

  • Co-solvents: If aqueous solubility remains an issue, consider using a co-solvent system. A mixture of an organic solvent (like DMSO or PEG 400) and an aqueous buffer is a common approach.

Troubleshooting Guides

Problem 1: this compound precipitates out of solution upon standing or during administration.
  • Possible Cause 1: Saturation or Supersaturation. The concentration of NAP in your formulation may be at or above its saturation point in the chosen vehicle.

    • Solution:

      • Decrease the concentration of NAP in your formulation.

      • Increase the pH of the formulation to enhance solubility.

      • Incorporate a co-solvent or a solubilizing excipient (see below) to increase the saturation solubility.

  • Possible Cause 2: pH Shift. If your formulation is unbuffered, the pH may change over time or upon contact with physiological fluids, leading to precipitation.

    • Solution: Use a biocompatible buffer system to maintain a stable pH where NAP is soluble. Phosphate-buffered saline (PBS) or Tris-HCl are common choices for in vivo studies.

  • Possible Cause 3: "Salting Out" with Co-solvents. When using a high concentration of an organic co-solvent, the addition of an aqueous medium (e.g., during administration or dilution) can cause the drug to precipitate.

    • Solution:

      • Optimize the ratio of the co-solvent to the aqueous phase to ensure NAP remains in solution upon dilution.

      • Consider using a surfactant in combination with a co-solvent to create a more stable formulation.

Problem 2: The required dose of this compound is too high for the achievable concentration in a tolerable injection volume.
  • Possible Cause: Low Intrinsic Solubility. The inherent low solubility of NAP in acceptable in vivo vehicles limits the maximum achievable concentration.

    • Solution 1: Advanced Formulation Strategies.

      • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, safe excipient for in vivo studies.

      • Liposomal Encapsulation: Liposomes are lipid vesicles that can encapsulate hydrophilic and hydrophobic drugs, improving their solubility and altering their pharmacokinetic profile.

    • Solution 2: Particle Size Reduction.

      • Micronization: Reducing the particle size of the solid NAP increases its surface area, which can lead to a faster dissolution rate.

Data Presentation

Table 1: Solubility of N-Acetyl-DL-penicillamine in Various Solvents

SolventSolubility (mg/mL)Reference
DMF30[1]
DMSO30[1]
Ethanol5[1]
DMSO:PBS (pH 7.2) (1:7)0.12[1]

Experimental Protocols

Protocol 1: Preparation of an this compound Solution using pH Adjustment for Oral Gavage in Rodents
  • Objective: To prepare a clear aqueous solution of this compound for oral administration.

  • Materials:

    • This compound (NAP) powder

    • Sterile water for injection or purified water

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • pH meter

    • Sterile containers and stir bar

  • Procedure:

    • Weigh the desired amount of NAP powder and place it in a sterile container.

    • Add a portion of the sterile water (e.g., 80% of the final volume).

    • Begin stirring the suspension.

    • Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH.

    • Continue adding NaOH until the NAP is fully dissolved and the desired pH (e.g., pH 8-9) is reached.

    • Once the NAP is dissolved, add the remaining sterile water to reach the final desired volume.

    • Verify the final pH and adjust if necessary.

    • Filter the solution through a 0.22 µm sterile filter if parenteral administration is intended, or use as is for oral gavage.

Protocol 2: General Method for Liposomal Encapsulation of a Hydrophilic Drug like this compound (Thin-Film Hydration Method)
  • Objective: To encapsulate this compound within liposomes to improve its solubility and modify its pharmacokinetic profile.

  • Materials:

    • Phospholipids (e.g., DSPC)

    • Cholesterol

    • This compound (NAP)

    • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Procedure:

    • Lipid Film Formation:

      • Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.

      • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

      • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydration:

      • Prepare a solution of NAP in the aqueous buffer at the desired concentration.

      • Add the NAP solution to the round-bottom flask containing the lipid film.

      • Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

    • Extrusion:

      • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm) for a set number of passes (e.g., 11-21 passes).

    • Purification:

      • Remove the unencapsulated NAP by methods such as dialysis or size exclusion chromatography.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway potentially modulated by this compound and a general workflow for solubility enhancement.

ER_Stress_Pathway ER Stress-Induced Apoptosis Pathway ER_Stress ER Stress (e.g., induced by Penicillamine) PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates translation CHOP CHOP ATF4->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) CHOP->Bcl2 downregulates

ER Stress-Induced Apoptosis Pathway

Solubility_Workflow Solubility Enhancement Workflow for this compound Start Poorly Soluble NAP pH_Adjustment pH Adjustment (Increase to > pKa) Start->pH_Adjustment Primary Approach Co_Solvent Co-solvent System (e.g., DMSO/PBS, PEG400) Start->Co_Solvent Alternative Complexation Complexation (e.g., Cyclodextrins) pH_Adjustment->Complexation If still problematic Soluble_NAP Solubilized NAP for In Vivo Studies pH_Adjustment->Soluble_NAP Success Co_Solvent->Complexation If still problematic Co_Solvent->Soluble_NAP Success Liposomes Liposomal Encapsulation Complexation->Liposomes Advanced Approach Complexation->Soluble_NAP Success Liposomes->Soluble_NAP Success

Solubility Enhancement Workflow

References

Technical Support Center: Purity Analysis of Synthesized N-Acetylpenicillamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purity analysis of synthesized N-Acetylpenicillamine (NAP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities in this compound synthesized from D-penicillamine are typically related to the starting material and side reactions. These can include:

  • Unreacted D-penicillamine: Incomplete acetylation can leave residual starting material.

  • This compound Disulfide: Oxidation of the thiol group in two this compound molecules can form a disulfide dimer.

  • Penicillamine Disulfide: Oxidation of the starting material, D-penicillamine, can also occur.[1]

  • Other Related Substances: Depending on the synthetic route and purification process, other impurities such as penicillamine trisulfide may be present.[1]

Q2: How can I visually assess the purity of my synthesized this compound?

A2: Pure this compound is a white to off-white crystalline powder.[2] Visual indicators of potential impurities can include:

  • Discoloration: A yellow or brown tint may suggest the presence of degradation products or residual reagents.

  • Inconsistent crystalline form: The presence of amorphous material or a mixture of different crystal types could indicate impurities.

  • Oily or gummy appearance: This often points to significant levels of impurities that can depress the melting point and interfere with crystallization.

Q3: Which analytical techniques are most suitable for purity analysis of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying purity and separating this compound from its related substances. A reversed-phase method with UV detection is commonly employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and identification of impurities with different chemical structures.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information for the main compound and any impurities, aiding in their identification.

  • UV-Vis Spectrophotometry: Useful for quick concentration measurements and for monitoring the stability of this compound solutions.

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing for the this compound Peak

  • Possible Cause A: Secondary Interactions with Stationary Phase: The thiol group in this compound can interact with active sites on the silica-based stationary phase.

    • Solution: Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Adding a small amount of a competing agent, like triethylamine, to the mobile phase can also help to mask active sites. Employing an end-capped column is also recommended.

  • Possible Cause B: Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject.

  • Possible Cause C: Column Contamination or Degradation: Accumulation of contaminants or loss of stationary phase can affect peak shape.

    • Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

  • Possible Cause A: Sample Degradation: this compound can oxidize to its disulfide dimer, especially in solution.

    • Solution: Prepare samples fresh and analyze them promptly. Use a diluent with an antioxidant if necessary.

  • Possible Cause B: Contamination: Impurities from solvents, glassware, or the HPLC system itself can introduce extraneous peaks.

    • Solution: Run a blank injection (diluent only) to identify any system-related peaks. Ensure all solvents are HPLC grade and glassware is thoroughly cleaned.

  • Possible Cause C: Presence of Synthesis-Related Impurities: The unexpected peaks could be byproducts from the synthesis.

    • Solution: Use a mass spectrometer (LC-MS) to identify the molecular weight of the unknown peaks. Compare the retention times with known potential impurities if reference standards are available.

NMR Analysis

Issue 1: Broadening of the Thiol (-SH) Proton Signal in ¹H NMR

  • Possible Cause A: Chemical Exchange: The thiol proton can undergo rapid chemical exchange with residual water or other acidic protons in the sample, leading to signal broadening.

    • Solution: Ensure the deuterated solvent is dry. A drop of D₂O can be added to the NMR tube to intentionally exchange the thiol proton, causing its signal to disappear, which can help in its assignment.

  • Possible Cause B: Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is clean. If metal contamination is suspected from reagents, purification of the sample may be necessary.

Issue 2: Unidentified Signals in the Spectrum

  • Possible Cause A: Residual Solvents: Solvents used in the synthesis or purification may not have been completely removed.

    • Solution: Compare the chemical shifts of the unknown signals with tables of common laboratory solvents.

  • Possible Cause B: Presence of Impurities: Signals could correspond to unreacted starting material or byproducts.

    • Solution: Compare the spectrum to the known spectrum of D-penicillamine. Spiking the sample with a small amount of the suspected impurity and observing if the signal intensity increases can help in identification.

Data Presentation

Table 1: HPLC Method Parameters for Purity Analysis of this compound (Adapted from methods for related compounds)

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Table 2: Typical Analytical Data for this compound and a Key Impurity

CompoundTypical Retention Time (min)m/z [M-H]⁻
This compound~4.5190
This compound Disulfide~8.2379

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

AssignmentChemical Shift (ppm)Multiplicity
-C(CH₃)₂1.35, 1.45s, s
-COCH₃2.05s
α-CH4.40s

Note: In non-deuterated solvents, the -SH and -NH protons would also be visible and their chemical shifts would be solvent-dependent.

Experimental Protocols

HPLC Method for Purity Analysis
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of trifluoroacetic acid to 1 L of HPLC-grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of trifluoroacetic acid to 1 L of HPLC-grade acetonitrile and mix well.

    • Degas both mobile phases before use.

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Preparation of Sample Solution:

    • Accurately weigh about 10 mg of the synthesized this compound into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject the diluent (blank), followed by the standard solution, and then the sample solution.

    • Identify the peaks based on their retention times compared to the standard.

    • Calculate the purity and the percentage of impurities using the peak areas.

NMR Sample Preparation
  • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Gently swirl the vial to completely dissolve the sample.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside with a lint-free tissue.

  • Acquire the NMR spectrum according to the instrument's standard procedures.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis synthesis This compound Synthesis purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis (Purity & Impurities) purification->hplc Primary Check nmr NMR Analysis (Structure Verification) purification->nmr uv_vis UV-Vis Analysis (Quantification) purification->uv_vis ms MS Analysis (Impurity ID) hplc->ms If impurities detected

Caption: A typical experimental workflow for the synthesis and purity analysis of this compound.

troubleshooting_hplc start HPLC Peak Tailing Observed cause1 Secondary Interactions? start->cause1 cause2 Column Overload? cause1->cause2 No solution1 Adjust Mobile Phase pH or Use End-capped Column cause1->solution1 Yes cause3 Column Contamination? cause2->cause3 No solution2 Dilute Sample and Re-inject cause2->solution2 Yes solution3 Wash or Replace Column cause3->solution3 Yes end_node Peak Shape Improved solution1->end_node solution2->end_node solution3->end_node

Caption: A logical troubleshooting guide for addressing peak tailing in HPLC analysis.

References

Validation & Comparative

N-Acetylpenicillamine vs. N-Acetylcysteine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two prominent thiol-based antioxidants, N-Acetylpenicillamine (NAP) and N-acetylcysteine (NAC), for researchers and drug development professionals. This guide synthesizes available data on their antioxidant mechanisms, performance in experimental models, and the methodologies used for their evaluation.

In the landscape of antioxidant research, the thiol-containing compounds this compound (NAP) and N-acetylcysteine (NAC) are of significant interest due to their ability to mitigate oxidative stress. Both molecules possess a free thiol group, which is central to their antioxidant activity. While NAC is a well-established and extensively studied antioxidant, data on the comparative efficacy of NAP is less abundant in publicly available literature. This guide aims to provide a comprehensive comparison based on existing research, highlighting their mechanisms of action, quantitative performance data where available, and detailed experimental protocols for their assessment.

Mechanisms of Antioxidant Action

Both NAP and NAC exert their antioxidant effects through multiple mechanisms, primarily centered around their thiol (-SH) group.

N-acetylcysteine (NAC) is a precursor to the amino acid L-cysteine, which is a rate-limiting component in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1] By boosting intracellular GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.[1] NAC can also act as a direct scavenger of certain free radicals.[2] Furthermore, NAC has been shown to modulate inflammatory pathways, such as by inhibiting the activation of nuclear factor kappa B (NF-κB), which plays a key role in the inflammatory response to oxidative stress.

This compound (NAP) , a derivative of the amino acid penicillamine, also possesses a free thiol group and is presumed to share similar antioxidant mechanisms with NAC, including direct radical scavenging and potentially influencing glutathione metabolism. However, direct comparative studies detailing its efficacy in these roles relative to NAC are scarce in the current literature.

Signaling Pathways

The antioxidant activities of both NAC and, by extension, NAP, are integrated with key cellular signaling pathways that respond to oxidative stress. A primary pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration.

cluster_stress Cellular Stress cluster_response Antioxidant Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation NAC_NAP NAC / NAP NAC_NAP->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates GSH Glutathione (GSH) Synthesis Antioxidant_Genes->GSH GSH->ROS neutralizes

Fig. 1: Simplified Nrf2 signaling pathway activated by NAC and NAP.

Quantitative Comparison of Antioxidant Capacity

Direct head-to-head comparative studies quantifying the antioxidant capacity of NAP versus NAC are notably limited in the scientific literature. However, extensive research has been conducted on NAC and its more bioavailable derivative, N-acetylcysteine amide (NACA), which can serve as a valuable reference for the type of data required for a definitive comparison. Studies consistently show that NACA has superior antioxidant effects compared to NAC, attributed to its enhanced cell permeability.[3][4]

The following tables summarize data from studies comparing NAC and NACA, illustrating the metrics used to evaluate antioxidant efficacy.

In Vitro Antioxidant Activity of NAC vs. NACA
AssayCompoundConcentrationResultReference
DPPH Radical Scavenging NAC25 µg/mL21.8% inhibition
NACA25 µg/mL25.9% inhibition
H₂O₂ Scavenging NACLower conc.More effective than NACA[4]
NACAHighest conc.More effective than NAC[4]
β-Carotene Bleaching Inhibition NAC-60% higher than control[4]
NACA-55% higher than control[4]
Cellular and In Vivo Antioxidant Effects of NAC vs. NACA
ParameterModelTreatmentResultReference
GSH Levels Acetaminophen-induced hepatotoxicity in HepaRG cells250 µM NACNo significant increase at 12h[3]
250 µM NACASignificant increase at 12h[3]
Lipid Peroxidation (MDA) Acetaminophen-induced hepatotoxicity in HepaRG cells250 µM NACReduction to 302% of control[3]
250 µM NACAReduction to 263% of control[3]

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is crucial for comparative studies. The following are detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

    • In a 96-well microplate, add a fixed volume of the DPPH solution to varying concentrations of the test compounds (NAP and NAC).

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at a wavelength between 515 and 520 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbancecontrol - Absorbancesample) / Absorbancecontrol ] x 100

    • The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance.

  • Methodology:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compounds (NAP and NAC) at various concentrations to the diluted ABTS•+ solution.

    • After a defined incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay. The results can also be expressed in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay (TBARS Assay)
  • Principle: This assay quantifies the inhibition of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

  • Methodology:

    • Prepare a lipid-rich substrate, such as a tissue homogenate (e.g., rat liver) or a linoleic acid emulsion.

    • Induce lipid peroxidation using an oxidizing agent like ferrous sulfate (FeSO₄) or a free radical initiator like AAPH.

    • Incubate the lipid substrate with the oxidizing agent in the presence and absence of the test compounds (NAP and NAC).

    • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

    • Add TBA solution and heat the mixture in a boiling water bath for a specified time (e.g., 20-30 minutes) to facilitate the formation of the MDA-TBA adduct.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at approximately 532 nm.

    • Calculate the percentage inhibition of lipid peroxidation.

cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Test_Compounds Prepare serial dilutions of NAP, NAC, and Controls DPPH DPPH Assay: - Add DPPH solution - Incubate in dark - Measure absorbance at ~517 nm Test_Compounds->DPPH ABTS ABTS Assay: - Add diluted ABTS•+ solution - Incubate - Measure absorbance at 734 nm Test_Compounds->ABTS TBARS TBARS Assay: - Induce lipid peroxidation - Add TCA and TBA, then heat - Measure absorbance at ~532 nm Test_Compounds->TBARS Calculation Calculate % Inhibition DPPH->Calculation ABTS->Calculation TBARS->Calculation IC50 Determine IC₅₀ values Calculation->IC50 Comparison Compare antioxidant capacities of NAP and NAC IC50->Comparison

Fig. 2: General experimental workflow for comparing antioxidant capacity.

Conclusion and Future Directions

N-acetylcysteine is a well-documented antioxidant with established mechanisms of action, primarily through its role as a glutathione precursor and a direct radical scavenger. While this compound shares structural similarities that suggest a comparable antioxidant potential, there is a clear and significant gap in the scientific literature regarding direct, head-to-head comparative studies with NAC.

The research on NAC versus its amide derivative, NACA, underscores the importance of such direct comparisons in elucidating the relative potency and potential therapeutic advantages of structurally similar compounds. Future research should prioritize direct comparative studies of NAP and NAC using a standardized battery of in vitro and in vivo antioxidant assays. Such studies are essential to definitively characterize the antioxidant profile of NAP and to provide the evidence base needed to guide its potential applications in research and drug development. Key areas for future investigation include:

  • Direct comparison of radical scavenging activity using assays such as DPPH, ABTS, and ORAC.

  • Evaluation of their ability to protect cells from oxidative damage in various cell culture models.

  • In vivo studies in animal models of diseases associated with oxidative stress to compare their bioavailability, pharmacokinetics, and therapeutic efficacy.

  • Mechanistic studies to elucidate the specific effects of NAP on glutathione metabolism and Nrf2 signaling in comparison to NAC.

References

A Comparative Guide to D-penicillamine and N-Acetylpenicillamine for Copper Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of D-penicillamine and its acetylated derivative, N-Acetylpenicillamine, as copper chelating agents. The following sections present a comprehensive overview of their chelation efficacy, supported by available experimental data, detailed methodologies for relevant experiments, and visual representations of key processes.

Introduction

Copper is an essential trace element vital for numerous biological processes. However, an excess of free copper ions can be toxic, leading to oxidative stress and cellular damage. Copper chelating agents are molecules that bind to copper ions, facilitating their removal from the body. D-penicillamine is a well-established chelating agent used in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation. This compound, a metabolite of D-penicillamine, also possesses chelating properties due to its free thiol group. This guide aims to provide a comparative analysis of these two compounds for copper chelation.

Quantitative Data on Copper Chelation

Direct comparative studies on the copper chelation efficacy of D-penicillamine and this compound are limited in publicly available literature. However, by examining data for D-penicillamine and using N-acetylcysteine (NAC) as a structural and functional analogue for this compound, we can infer their relative performance. The stability constant (log K) is a measure of the strength of the interaction between a chelator and a metal ion; a higher log K value indicates a more stable complex.

Chelating AgentMetal Ion StateLog K₁Log K₂Method of Determination
D-penicillamine Cu(I)5.9 ± 0.3[1]5.4 ± 0.3[1]Potentiometry[1]
N-acetylcysteine (as a proxy for this compound) Cu(II)4.313.65Potentiometry[2]

Note: The data presented is for different copper oxidation states (Cu(I) for D-penicillamine and Cu(II) for N-acetylcysteine), which should be considered when interpreting the stability constants. D-penicillamine is known to reduce Cu(II) to Cu(I) during the chelation process.

Chemical Structures and Chelation Mechanism

The primary mechanism of copper chelation by both D-penicillamine and this compound involves the formation of a coordinate bond between the sulfur atom of the thiol group and the copper ion. In D-penicillamine, the amino group can also participate in chelation, forming a bidentate complex. In this compound, the amino group is acetylated and less available for coordination.

Chelation_Mechanisms cluster_Dpen D-penicillamine Chelation cluster_NAcetylpen This compound Chelation Dpen D-penicillamine (HS-C(CH₃)₂-CH(NH₂)-COOH) Dpen_Cu_complex D-penicillamine-Cu Complex Dpen->Dpen_Cu_complex Chelates Cu_ion1 Cu²⁺ Cu_ion1->Dpen_Cu_complex NAcetylpen This compound (HS-C(CH₃)₂-CH(NH-COCH₃)-COOH) NAcetylpen_Cu_complex This compound-Cu Complex NAcetylpen->NAcetylpen_Cu_complex Chelates Cu_ion2 Cu²⁺ Cu_ion2->NAcetylpen_Cu_complex

Caption: Copper chelation by D-penicillamine and this compound.

Experimental Protocols

Determination of Copper Chelation Capacity using the Cupric Ion Chelating (CIC) Assay

This spectrophotometric assay measures the ability of a compound to chelate cupric ions (Cu²⁺).

Principle: Pyrocatechol violet (PV) forms a colored complex with Cu²⁺, which absorbs light at 632 nm. A chelating agent will compete with PV for Cu²⁺ binding, leading to a decrease in absorbance.[3]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (D-penicillamine or this compound) in an appropriate buffer (e.g., 50 mM sodium acetate, pH 6.0).

    • Prepare a 4 mM solution of pyrocatechol violet.

    • Prepare a 1 mg/mL solution of CuSO₄.

  • Assay Procedure (96-well plate format):

    • To each well, add 250 µL of 50 mM sodium acetate buffer (pH 6.0).

    • Add 50 µL of the test compound solution at various concentrations.

    • Add 6.25 µL of 4 mM pyrocatechol violet.

    • Initiate the reaction by adding 1 µg of Cu (from CuSO₄ solution).

    • Use EDTA as a positive control and a solution without the test compound as a negative control.

  • Measurement and Calculation:

    • Measure the absorbance at 632 nm using a microplate reader.

    • The copper chelating activity is calculated as follows: Chelating Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

Determination of Chelator-Copper Complex Stability by Potentiometric Titration

This method is used to determine the stability constants of the metal-ligand complexes.

Principle: The formation of a complex between a metal ion and a ligand in solution is monitored by measuring the change in pH upon titration with a standard base. These changes are used to calculate the stability constants.

Methodology:

  • Solution Preparation:

    • Prepare solutions of the chelating agent (D-penicillamine or this compound) and a copper salt (e.g., CuSO₄) of known concentrations in a constant ionic strength medium (e.g., 0.1 M NaClO₄).

    • Prepare a standardized solution of a strong base (e.g., NaOH).

  • Titration Procedure:

    • A solution containing the chelating agent and the copper salt is titrated with the standardized base.

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and a glass electrode.

  • Data Analysis:

    • The titration data (volume of titrant vs. pH) is used to calculate the protonation constants of the ligand and the stability constants of the copper complexes.

    • Specialized software can be used for the calculation of stability constants from the titration data.

Experimental Workflow for Evaluating Copper Chelators

The following diagram illustrates a typical workflow for the in vitro evaluation of a potential copper chelating agent.

Experimental_Workflow cluster_workflow In Vitro Evaluation of Copper Chelators start Start: Candidate Chelator step1 Determine Copper Chelation Capacity (e.g., CIC Assay) start->step1 step2 Determine Stability Constant of Copper-Chelator Complex (e.g., Potentiometric Titration) step1->step2 step3 Assess In Vitro Copper Removal from Cell Culture Models step2->step3 step4 Evaluate Cytotoxicity and Effect on Cellular Copper Levels step3->step4 end End: Candidate Evaluation step4->end

Caption: A generalized workflow for the in vitro assessment of copper chelators.

Discussion and Conclusion

Based on the available data, both D-penicillamine and this compound (inferred from N-acetylcysteine data) demonstrate the ability to chelate copper. D-penicillamine forms a relatively stable complex with Cu(I), which is physiologically relevant as it can reduce Cu(II). The stability constants for N-acetylcysteine with Cu(II) are lower than those reported for D-penicillamine with Cu(I), suggesting that D-penicillamine may be a more potent copper chelator.

The acetylation of the amino group in this compound may reduce its coordination potential compared to D-penicillamine, where both the thiol and amino groups can participate in chelation. However, the acetyl group may also alter the pharmacokinetic properties of the molecule, potentially influencing its absorption, distribution, and metabolism.

Further direct comparative studies under identical experimental conditions are necessary to definitively conclude the relative copper chelation efficacy of D-penicillamine and this compound. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses. For researchers and drug development professionals, understanding the nuances of their chelation chemistry is crucial for the design and development of more effective and safer copper chelating therapies.

References

A Comparative Guide to S-nitroso-N-acetylpenicillamine (SNAP) and Other Nitric Oxide Donors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is critical for obtaining reliable and reproducible experimental results. This guide provides an objective comparison of S-nitroso-N-acetylpenicillamine (SNAP) with other common classes of NO donors, supported by experimental data and detailed methodologies.

S-nitroso-N-acetylpenicillamine (SNAP) is a widely used S-nitrosothiol (RSNO) that releases nitric oxide under physiological conditions. Its utility in research stems from its ability to mimic endogenous NO signaling, acting as a potent vasodilator and inhibitor of platelet aggregation. However, its performance characteristics, such as the rate and duration of NO release, differ significantly from other classes of NO donors, including NONOates, organic nitrates, and metal-nitrosyl complexes. Understanding these differences is paramount for designing and interpreting experiments that investigate the multifaceted roles of NO in biological systems.

Comparative Analysis of Nitric Oxide Donors

The efficacy and applicability of an NO donor are largely determined by its chemical stability, mechanism of NO release, half-life, and the resulting biological response. The following tables provide a quantitative comparison of SNAP and other representative NO donors across these key parameters.

Table 1: Physicochemical Properties and NO Release Kinetics
Donor ClassExample CompoundMolar Mass ( g/mol )Mechanism of NO ReleaseHalf-life (t½)Key Characteristics
S-Nitrosothiols SNAP220.25Spontaneous thermal/photolytic homolysis of the S-N bond; catalyzed by transition metal ions (e.g., Cu⁺) and thiols.[1]~4-6 hours (can be highly variable, from seconds to hours depending on conditions like light, temperature, and presence of catalysts).[1][2]Releases NO radical (NO•). Release rate is influenced by environmental factors.
Diazeniumdiolates (NONOates) DEA/NO154.14Spontaneous proton-driven decomposition in aqueous solution.~2-4 minutes.[1]Releases 2 moles of NO per mole of parent compound. Half-life is pH-dependent and can be precisely controlled by modifying the amine scaffold.
Spermine NONOate318.38Spontaneous proton-driven decomposition in aqueous solution.~37-39 minutes.[1]Slower and more prolonged NO release compared to DEA/NO.
Organic Nitrates Glyceryl trinitrate (GTN)227.09Requires enzymatic bioactivation (e.g., by mitochondrial aldehyde dehydrogenase, ALDH2) to release NO.[3]Short in vivo (minutes), but action is prolonged by sustained-release formulations.Prodrugs that require metabolic conversion. Tolerance can develop with continuous use.[4]
Metal-Nitrosyl Complexes Sodium Nitroprusside (SNP)297.95Spontaneous release of NO, often involving reduction of the complex. Can also release cyanide.< 2 minutes.Potent and rapid NO donor, but potential for cyanide toxicity limits some applications.[5]
Table 2: Comparative Biological Activity
Donor CompoundBiological EffectSystem/ModelEffective Concentration (EC₅₀/IC₅₀)Reference
SNAP cGMP ElevationBovine Chromaffin Cells~1 µM (threshold), full activation at 500-750 µM[1]
VasodilationMouse AortaIC₅₀: Not explicitly provided, but less potent than SNP.[6]
CytotoxicityRat Aortic Smooth Muscle Cells> 0.2 mmol/L[7]
DEA/NO cGMP ElevationBovine Chromaffin CellsEC₅₀: 0.38 ± 0.02 µM[1]
Spermine NONOate VasodilationMouse AortaIC₅₀: ~0.95 µM (pIC₅₀: 6.02 ± 0.02)[6]
Glyceryl trinitrate (GTN) VasodilationMouse AortaIC₅₀: ~0.15 µM (pIC₅₀: 6.82 ± 0.09)[6]
Sodium Nitroprusside (SNP) VasodilationMouse AortaIC₅₀: ~17.4 nM (pIC₅₀: 7.76 ± 0.05)[6]
CytotoxicityRat Aortic Smooth Muscle Cells> 0.2 mmol/L[7]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the canonical NO signaling pathway and a general workflow for comparing the efficacy of different NO donors.

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Smooth Muscle Cell) NO_Donor NO Donor (e.g., SNAP) NO Nitric Oxide (NO) NO_Donor->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylation events lead to

Canonical nitric oxide signaling pathway.

NO_Donor_Comparison_Workflow cluster_preparation Preparation cluster_characterization NO Release Characterization cluster_biological_assay Biological Activity Assay cluster_analysis Comparative Analysis Prepare_Donors Prepare fresh stock solutions of NO donors (SNAP, NONOates, etc.) Measure_NO_Release Measure NO release profile (e.g., Chemiluminescence) Prepare_Donors->Measure_NO_Release Expose_System Expose biological system (e.g., cultured cells, isolated tissue) to varying donor concentrations Prepare_Donors->Expose_System Determine_Kinetics Determine half-life (t½) and total NO released Measure_NO_Release->Determine_Kinetics Compare_Data Compare NO release kinetics with biological potency and efficacy Determine_Kinetics->Compare_Data Measure_Response Measure biological response (e.g., cGMP levels, vasodilation, platelet aggregation) Expose_System->Measure_Response Determine_Potency Determine EC₅₀ / IC₅₀ values Measure_Response->Determine_Potency Determine_Potency->Compare_Data

Experimental workflow for comparing NO donors.

Experimental Protocols

Detailed and consistent methodologies are crucial for the valid comparison of NO donors. Below are summaries of key experimental protocols cited in comparative studies.

Measurement of Nitric Oxide Release by Chemiluminescence

This method is considered the gold standard for real-time, direct detection of NO.

  • Principle: The assay is based on the gas-phase reaction between NO and ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.

  • Apparatus: A nitric oxide analyzer (NOA) equipped with a reaction chamber, an ozone generator, a photomultiplier tube detector, and a data acquisition system.

  • Procedure:

    • Prepare fresh solutions of the NO donor in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a controlled temperature (typically 37°C).

    • Place the solution in a sealed reaction vessel purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can react with NO.

    • The inert gas carries the released NO from the headspace of the vessel to the reaction chamber of the NOA.

    • Inside the chamber, the sample gas is mixed with ozone, and the resulting chemiluminescence is detected and recorded over time.

    • The instrument is calibrated using a standard gas of a known NO concentration.

    • The data is used to generate an NO release profile, from which the half-life and total NO flux can be calculated.

Measurement of cGMP Accumulation in Cultured Cells

This assay assesses the biological activity of NO donors by quantifying the downstream second messenger, cyclic guanosine monophosphate (cGMP).

  • Principle: NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cGMP. The amount of cGMP produced is a measure of the bioactivity of the released NO.

  • Materials:

    • Cultured cells expressing sGC (e.g., bovine chromaffin cells, smooth muscle cells).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or zaprinast) to prevent cGMP degradation.

    • NO donor solutions.

    • Cell lysis buffer.

    • cGMP enzyme-linked immunosorbent assay (ELISA) kit.

  • Procedure:

    • Plate cells in multi-well plates and grow to confluence.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX for 30 minutes) to prevent the breakdown of cGMP.

    • Add varying concentrations of the NO donor to the cells and incubate for a defined period (e.g., 10-15 minutes).

    • Terminate the reaction and lyse the cells according to the cGMP assay kit instructions.

    • Measure the cGMP concentration in the cell lysates using a competitive ELISA.

    • Normalize cGMP levels to the total protein concentration in each sample.

    • Plot the cGMP concentration against the NO donor concentration to determine the EC₅₀ value.[1]

Assessment of Vasodilation in Isolated Aortic Rings

This ex vivo method evaluates the vasodilatory potency of NO donors on vascular tissue.

  • Principle: The relaxation of pre-constricted arterial rings in response to an NO donor is measured isometrically, providing a functional assessment of its vasodilatory capacity.

  • Materials:

    • Thoracic aorta from a suitable animal model (e.g., rat or mouse).

    • Organ bath system with isometric force transducers.

    • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂ at 37°C.

    • A vasoconstrictor (e.g., phenylephrine or U-46619).

    • NO donor solutions.

  • Procedure:

    • Isolate the thoracic aorta and cut it into rings (2-3 mm in width). The endothelium may be removed by gentle rubbing if endothelium-independent effects are to be studied.

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution under a resting tension (e.g., 1-2 g).

    • Allow the rings to equilibrate for at least 60 minutes.

    • Induce a stable contraction with a vasoconstrictor (e.g., 1 µM phenylephrine).

    • Once the contraction has plateaued, add cumulative concentrations of the NO donor to the bath.

    • Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the percentage of relaxation against the log concentration of the NO donor to generate a dose-response curve and calculate the IC₅₀ value.[6]

Conclusion

S-nitroso-N-acetylpenicillamine (SNAP) is a valuable tool for nitric oxide research, offering a relatively slow and sustained release of NO•. However, its release kinetics are sensitive to experimental conditions. In contrast, NONOates provide a more predictable and pH-dependent NO release, with half-lives that can be tailored by their chemical structure. Organic nitrates require enzymatic activation and are prone to tolerance, while metal-nitrosyl complexes like SNP are potent but carry the risk of toxicity.

The choice of an NO donor should be guided by the specific requirements of the experiment, including the desired concentration, duration of NO exposure, and the biological system under investigation. By carefully considering the comparative data and employing standardized, well-defined experimental protocols as outlined in this guide, researchers can enhance the reliability and interpretability of their findings in the complex and dynamic field of nitric oxide biology.

References

A Comparative Analysis of N-Acetylpenicillamine and DMPS as Mercury Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of N-Acetyl-D-penicillamine (NAP) and 2,3-Dimercapto-1-propanesulfonic acid (DMPS) as chelating agents for mercury poisoning. The following sections present available quantitative data, experimental protocols, and mechanistic insights to aid in the objective evaluation of these two compounds.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of NAP and DMPS in promoting mercury excretion and reducing body burden. It is important to note that direct comparative human clinical trials are limited, and the data presented is collated from various studies with different methodologies, subject populations, and mercury exposure types.

Table 1: Efficacy of N-Acetylpenicillamine (NAP) in Mercury Chelation

ParameterSubjectDosageResultsReference
Urinary Mercury Excretion Human (Case Study)Not specifiedIncrease from a baseline of approx. 2 mg/day to a peak of 8 mg/day.[1]
Urinary Mercury Excretion Human (Case Study)600 mg/dayMean increase from 661 µ g/day pre-treatment to 875 µ g/day during the first 10 days of treatment (not statistically significant).[2]
Biliary Methyl Mercury Excretion Rat5 mmol/kg body weightOver threefold increase in biliary excretion of methyl mercury.[3]
Mortality Reduction (Acute HgCl₂ Poisoning) Mouse10:1 mole ratio (Chelator:Mercury)Significantly more effective than DMSA and BAL.[4]

Table 2: Efficacy of 2,3-Dimercapto-1-propanesulfonic acid (DMPS) in Mercury Chelation

ParameterSubjectDosageResultsReference
Urinary Mercury Excretion Human300 mg (oral)7.6-fold increase in 24-hour urinary mercury excretion.[5]
Urinary Mercury Excretion HumanNot specifiedThis protocol yielded an average 69% reduction of urine mercury by provocation analysis.[6]
Urinary Mercury Excretion Rat100 mg/kg (single injection)7.2-fold increase in inorganic mercury and 28.3-fold increase in organic mercury in urine within 24 hours.[7]
Kidney Mercury Reduction Rat100 mg/kg (single injection)Significant decrease in kidney mercury content.[7]
Mortality Reduction (Acute HgCl₂ Poisoning) Mouse10:1 mole ratio (Chelator:Mercury)Significantly more effective than DMSA and BAL.[4]

Experimental Protocols

Detailed experimental protocols from the cited studies are summarized below to provide context for the presented data.

This compound (NAP) Studies
  • Human Case Study (Kark et al., 1971): A patient with chronic elemental mercury poisoning was treated with N-acetyl-D,L-penicillamine. Twenty-four-hour urine samples were collected before and during treatment to measure mercury excretion. The exact dosage and administration route were not detailed in the available abstract.[1]

  • Human Case Study (Gledhill & Hopkins, 1972): A man with chronic inorganic mercury poisoning received 600 mg/day of N-acetyl-D-penicillamine. Daily urinary mercury excretion was measured for five days before treatment and for the first 10 days of treatment.[2]

  • Animal Study (Refsvik, 1984): Male Wistar rats were administered methyl mercuric chloride. This compound (5 mmol/kg body weight) was administered and bile was collected to measure the excretion of methyl mercury.[3]

  • Comparative Animal Study (Jones et al., 1980): Mice were administered a lethal dose of mercuric chloride. Twenty minutes later, various chelating agents, including N-Acetyl-D,L-penicillamine and DMPS, were administered at different chelate-to-mercury mole ratios. The primary endpoint was the reduction in mortality.[4]

2,3-Dimercapto-1-propanesulfonic acid (DMPS) Studies
  • Human Study (Aaseth et al., 2013): Healthy human volunteers with dental amalgams received a single oral dose of 300 mg DMPS. Urine was collected for 24 hours before and after DMPS administration to measure mercury excretion.[5]

  • Observational Clinical Review (Muran, 2006): A review of a protocol using oral DMPS and DMSA in combination with intravenous glutathione and high-dose vitamin C for treating high mercury levels. The study reported an average 69% reduction in urinary mercury based on provocation analysis.[6]

  • Animal Study (Woods et al., 2001): Male Fischer 344 rats were exposed to methylmercury hydroxide in their drinking water for 6 weeks. A single intraperitoneal injection of DMPS (100 mg/kg) was administered, and urine was collected for 24 hours to measure inorganic and organic mercury concentrations. Kidney tissue was also analyzed for mercury content.[7]

  • Comparative Animal Study (Jones et al., 1980): As described above, this study also included DMPS and compared its ability to reduce mortality in mice acutely poisoned with mercuric chloride against other chelators, including NAP.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and experimental workflows described in the referenced literature.

cluster_NAP This compound (NAP) Chelation Hg Mercury (Hg²⁺) NAP_Hg_Complex NAP-Hg Complex (Water-soluble) Hg->NAP_Hg_Complex Chelation via Thiol Group NAP NAP NAP->NAP_Hg_Complex Kidney Kidneys NAP_Hg_Complex->Kidney Transport Urine Urinary Excretion Kidney->Urine Filtration

Caption: Proposed mechanism of mercury chelation by this compound (NAP).

cluster_DMPS DMPS Chelation Hg Mercury (Hg²⁺) DMPS_Hg_Complex DMPS-Hg Complex (Water-soluble) Hg->DMPS_Hg_Complex Chelation via Dithiol Groups DMPS DMPS DMPS->DMPS_Hg_Complex Kidney Kidneys DMPS_Hg_Complex->Kidney Transport Urine Urinary Excretion Kidney->Urine Filtration cluster_Workflow General Experimental Workflow for Chelation Efficacy Subject Subject (Human or Animal) with Mercury Exposure Baseline Baseline Mercury Measurement (Urine/Blood/Tissue) Subject->Baseline Chelator Administration of Chelating Agent (NAP or DMPS) Baseline->Chelator Post_Treatment Post-Treatment Mercury Measurement (Urine/Blood/Tissue) Chelator->Post_Treatment Analysis Data Analysis: Comparison of Pre- and Post-Treatment Levels Post_Treatment->Analysis

References

A Comparative Analysis of N-Acetylpenicillamine and D-penicillamine In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic landscape of chelating agents, understanding the comparative toxicity profiles of related compounds is paramount. This guide provides an objective in vivo comparison of the toxicity of N-Acetylpenicillamine and its parent compound, D-penicillamine, supported by available experimental data.

Quantitative Toxicity Data

A summary of the available quantitative toxicity data for N-Acetyl-DL-penicillamine and D-penicillamine is presented below. Direct comparative studies are limited, and the data is primarily derived from individual compound safety assessments.

CompoundTest AnimalRoute of AdministrationLD50Other Toxicity Data
N-Acetyl-DL-penicillamineRatOral>956 mg/kg[1]Intraperitoneal LD50: 400 mg/kg[1]
D-penicillamineRatOralNo known LD50 value. Some deaths occurred at 10,000 mg/kg.[2]Intraperitoneal injection of 660 mg/kg caused no deaths.[2]

Overview of Toxicological Profiles

D-penicillamine , a well-established chelating agent, is used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[3][4][5] However, its clinical utility is often hampered by a significant incidence of adverse effects.[6] The L-isomer of penicillamine is known to be toxic as it interferes with the action of pyridoxine (vitamin B6).[4][7]

Commonly reported adverse effects in humans include:

  • Dermatological: Skin rashes are a frequent side effect.[8]

  • Hematological: Bone marrow suppression, including thrombocytopenia and leukopenia, can occur.[4][6][8]

  • Renal: Proteinuria is a noted side effect.[4][8]

  • Immunological: Autoimmune reactions have been observed.[6]

  • Neurological: Neurotoxicity can be a severe complication.[6]

A meta-analysis of studies on Wilson's disease treatment indicated that patients treated with D-penicillamine had a higher incidence of adverse effects and neurological deterioration compared to those treated with zinc salts.[9][10]

This compound is an acetylated derivative of penicillamine. This structural modification can influence its pharmacokinetic and toxicological properties. While comprehensive in vivo comparative toxicity data is scarce, available data suggests a potentially different toxicity profile. One study noted that N-Acetyl-DL-penicillamine decreases mercuric chloride-induced mortality in mice when administered orally.[11] A clinical trial from 1974 compared the use of D-penicillamine and N-acetyl-D-penicillamine in the treatment of lead poisoning, suggesting some level of clinical investigation into the acetylated form.[12]

Experimental Protocols

Detailed experimental protocols for the cited LD50 studies are not extensively described in the available public documents. However, the general methodology for determining acute oral toxicity (as per OECD guidelines, which are standard for such studies) would involve the following workflow:

G cluster_0 Experimental Workflow for Acute Oral Toxicity (LD50) Animal Selection Animal Selection Dose Preparation Dose Preparation Animal Selection->Dose Preparation Healthy, young adult rodents Administration Administration Dose Preparation->Administration Graduated doses Observation Observation Administration->Observation Oral gavage Data Analysis Data Analysis Observation->Data Analysis Monitor for mortality and clinical signs of toxicity over a set period (e.g., 14 days) LD50 Determination LD50 Determination Data Analysis->LD50 Determination Statistical methods (e.g., Probit analysis)

General workflow for determining acute oral toxicity.

Logical Relationship of Compounds and Toxicity

The structural relationship between D-penicillamine and this compound directly influences their biological activity and toxicity. The acetylation of the amine group in this compound alters its polarity and metabolic fate, which can lead to differences in tissue distribution and interaction with biological targets, ultimately affecting its toxicity profile.

G cluster_1 Relationship between Structure and Toxicity D_Penicillamine D-penicillamine N_Acetylpenicillamine This compound D_Penicillamine->N_Acetylpenicillamine Acetylation Toxicity Observed In Vivo Toxicity D_Penicillamine->Toxicity Directly linked to adverse effects N_Acetylpenicillamine->Toxicity Potentially altered toxicity profile

Structural relationship and its influence on toxicity.

References

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